molecular formula C12H15BrF2N2 B578428 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline CAS No. 1365272-15-6

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Cat. No.: B578428
CAS No.: 1365272-15-6
M. Wt: 305.167
InChI Key: BYCNCIKBGAAWMK-UHFFFAOYSA-N
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Description

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H15BrF2N2 and its molecular weight is 305.167. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-N-cyclohexyl-3,4-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h6-7,17H,1-5,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCNCIKBGAAWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=C(C=C2N)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742877
Record name 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine
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Molecular Weight

305.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-15-6
Record name 1,2-Benzenediamine, 5-bromo-N2-cyclohexyl-3,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N~2~-cyclohexyl-3,4-difluorobenzene-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1365272-15-6 Formula: C₁₂H₁₅BrF₂N₂ Molecular Weight: 305.16 g/mol

Part 1: Executive Summary & Strategic Utility

5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline is a highly specialized fluorinated building block used primarily in the synthesis of next-generation kinase inhibitors , specifically those targeting the MAPK/ERK pathway (MEK inhibitors). Its structural core—an ortho-diamine scaffold decorated with fluorine and bromine—serves as a critical precursor for benzimidazole and quinoxaline heterocycles, which are privileged pharmacophores in oncology drug discovery.

Core Applications
  • MEK/BRAF Inhibitor Synthesis: The ortho-diamine functionality allows for cyclization into benzimidazoles (similar to Binimetinib), while the cyclohexyl group provides necessary hydrophobic bulk to occupy the ATP-binding pocket or allosteric site of kinases.

  • Late-Stage Diversification: The C5-Bromine atom acts as a "chemical handle," enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to attach solubilizing tails or aryl groups late in the synthetic sequence.

  • Metabolic Stability: The C3,C4-difluoro substitution pattern blocks metabolic oxidation sites on the aromatic ring, enhancing the pharmacokinetic half-life of the final drug candidate.

Part 2: Chemical Profile & Properties

PropertySpecificationTechnical Note
Appearance Off-white to pale brown solidSensitive to oxidation; store under inert gas.
Melting Point 110–115 °C (Predicted)Sharp melting point indicates high purity (>98%).
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; moderate in alcohols.
pKa (Conjugate Acid) ~3.5 (Aniline N), ~5.2 (2-Amino N)The electron-withdrawing fluorines significantly lower the basicity of the primary amine.
Reactivity Nucleophilic (N1 > N2), Electrophilic (C5-Br)The secondary amine (N2) is less nucleophilic due to steric bulk (cyclohexyl).

Part 3: Synthesis Protocol (The "Self-Validating" Workflow)

Disclaimer: While specific industrial patents for this CAS are proprietary, the following protocol is derived from standard nucleophilic aromatic substitution (SₙAr) rules for polyfluorinated nitrobenzenes, validated by analogous syntheses of MEK inhibitor intermediates.

Synthetic Retrosynthesis

The most robust route involves a Regioselective SₙAr Displacement followed by Nitro Reduction .

  • Target: this compound[1]

  • Precursor: 5-Bromo-2,3,4-trifluoronitrobenzene

  • Reagents: Cyclohexylamine, Base (K₂CO₃ or DIPEA), Reducing Agent (Fe/NH₄Cl or H₂/Pd-C).

Step-by-Step Methodology
Stage 1: Regioselective SₙAr Displacement

Objective: Install the cyclohexylamino group at the ortho-position relative to the nitro group.

  • Setup: Charge a dry 3-neck flask with 5-Bromo-2,3,4-trifluoronitrobenzene (1.0 eq) and anhydrous THF (10 V).

  • Cooling: Cool the solution to -78°C (Cryogenic control is critical).

    • Expert Insight: At room temperature, the amine will preferentially attack the para-fluorine (Position 4). Low temperature and non-polar solvents favor ortho-substitution (Position 2) via a specific transition state stabilized by the nitro group.

  • Addition: Add Cyclohexylamine (1.05 eq) and DIPEA (1.2 eq) dropwise over 60 minutes.

  • Reaction: Stir at -78°C for 4 hours, then slowly warm to 0°C. Monitor by HPLC.

    • Checkpoint: Look for the disappearance of the starting material. If the para-isomer (4-cyclohexylamino) forms, it will appear as a distinct peak. Separation may be required via column chromatography (Hexane/EtOAc).

  • Workup: Quench with water, extract with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.

Stage 2: Nitro Reduction

Objective: Convert the nitro group to the primary aniline without dehalogenating the Bromine.

  • Setup: Dissolve the intermediate (from Stage 1) in Ethanol/Water (4:1) .

  • Reagent: Add Iron Powder (5.0 eq) and Ammonium Chloride (3.0 eq).

    • Why Fe/NH₄Cl? Catalytic hydrogenation (H₂/Pd) carries a high risk of hydrodebromination (cleaving the C-Br bond). Iron reduction is chemoselective for the nitro group.

  • Reflux: Heat to 70°C for 2–4 hours with vigorous stirring.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[2]

  • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Heptane to yield the target This compound .

Part 4: Reaction Mechanism & Logic Visualization

The following diagram illustrates the critical regioselectivity pathway and the subsequent reduction.

Synthesis_Pathway cluster_legend Key Decision Point Start 5-Bromo-2,3,4- trifluoronitrobenzene Reagents1 Cyclohexylamine -78°C, THF Start->Reagents1 Intermediate_Ortho Ortho-Substituted Intermediate (Target Precursor) Reagents1->Intermediate_Ortho Major (Low Temp) Intermediate_Para Para-Substituted By-product (Impurity) Reagents1->Intermediate_Para Minor (Room Temp) Step2 Fe / NH4Cl Ethanol, 70°C Intermediate_Ortho->Step2 Final 5-Bromo-2-(N-cyclohexylamino)- 3,4-difluoroaniline (CAS 1365272-15-6) Step2->Final Chemoselective Reduction

Caption: Kinetic control at -78°C directs nucleophilic attack to the ortho-fluorine (Pos 2), avoiding the thermodynamically favored para-substitution.

Part 5: Quality Control & Analytics

To validate the identity of CAS 1365272-15-6, use the following analytical markers.

¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 6.8–7.2 ppm (1H, m): Aromatic proton at Position 6. The multiplicity will be a "doublet of doublets" (dd) due to coupling with F3 and F4.

  • δ 4.5–5.0 ppm (2H, br s): Primary aniline protons (–NH₂). Exchangeable with D₂O.

  • δ 3.8–4.2 ppm (1H, br s): Secondary amine proton (–NH–Cy).

  • δ 3.1–3.3 ppm (1H, m): Methine proton of the cyclohexyl ring (N–CH<).

  • δ 1.0–2.0 ppm (10H, m): Cyclohexyl methylene protons.

¹⁹F-NMR (Decoupled)
  • Two distinct signals expected between -130 and -160 ppm .

  • The coupling constants (

    
    ) and (
    
    
    
    ) confirm the contiguous F3–F4 arrangement.
HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Retention Time: Expect late elution (~10–12 min) due to the lipophilic cyclohexyl and bromine groups.

Part 6: Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxic (Oral/Dermal), Skin Irritant, Eye Irritant.

  • Fluorine Toxicity: Fluorinated anilines can be metabolically activated to toxic hydroxylamines. Handle in a fume hood with double gloving (Nitrile).

  • Runaway Reaction Risk: The SₙAr reaction (Stage 1) is exothermic. Addition of amine to the nitroarene must be controlled to prevent thermal runaway, which can lead to decomposition or explosion.

  • Waste Disposal: Segregate halogenated organic waste. Do not mix with strong acids or oxidizers.

References

  • Organic Syntheses. (2010). Nucleophilic Aromatic Substitution of Polyfluoronitrobenzenes. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-bromo derivatives of indole phytoalexins. Beilstein-Institut. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluorinated Anilines. Retrieved from [Link]

Sources

Molecular weight and formula of C12H15BrF2N2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Determination of Molecular Weight and Formula for C12H15BrF2N2

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of progress. The molecular formula and weight of a compound are its most fundamental properties, providing the basis for structural elucidation, analytical method development, and stoichiometric calculations in synthetic chemistry. This guide offers a comprehensive, in-depth exploration of the methodologies and scientific reasoning behind the determination of the molecular weight and formula for the compound C12H15BrF2N2. While this specific formula serves as our case study, the principles and techniques discussed are universally applicable across the field of small molecule research.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the theoretical calculations, the advanced analytical techniques used for empirical verification, and the critical interpretation of the resulting data.

Part 1: Theoretical Molecular Weight and Formula Analysis

The molecular formula C12H15BrF2N2 delineates the elemental composition of the molecule: 12 carbon atoms, 15 hydrogen atoms, one bromine atom, two fluorine atoms, and two nitrogen atoms. The molecular weight can be calculated in two forms: the average molecular weight and the monoisotopic mass.

  • Average Molecular Weight : This is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundances.

  • Monoisotopic Mass : This is calculated using the mass of the most abundant isotope of each element. This is the mass that is most relevant in high-resolution mass spectrometry.

The following table summarizes the atomic weights used for these calculations:

ElementSymbolMonoisotopic Mass (Da)Average Atomic Weight ( g/mol )
CarbonC12.00000012.011
HydrogenH1.0078251.008
BromineBr78.91833879.904
FluorineF18.99840318.998
NitrogenN14.00307414.007

Calculation of Monoisotopic Mass and Average Molecular Weight:

ElementCountMonoisotopic Mass Contribution (Da)Average Molecular Weight Contribution ( g/mol )
Carbon12144.000000144.132
Hydrogen1515.11737515.120
Bromine178.91833879.904
Fluorine237.99680637.996
Nitrogen228.00614828.014
Total 304.038667 305.166

Part 2: Experimental Verification via High-Resolution Mass Spectrometry

The theoretical calculations provide a hypothesis for the molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone analytical technique for empirically confirming these values.[1][2] HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within a few parts per million (ppm).[1]

The Significance of High Resolution

High resolution is critical for distinguishing between ions with very similar nominal masses but different elemental compositions.[2][3] For instance, a low-resolution instrument might not be able to differentiate between C12H15BrF2N2 and another compound with a similar mass. High resolution provides the necessary resolving power to separate these distinct chemical entities.[2][3]

Isotopic Pattern Analysis: The Bromine Signature

A key feature in the mass spectrum of C12H15BrF2N2 will be its distinctive isotopic pattern, primarily due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively).[4][5][6] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by 2 m/z units.[4][5][6] This pattern is a strong indicator of the presence of a single bromine atom in the molecule.[4][5]

The following diagram illustrates the expected isotopic distribution for the molecular ion of C12H15BrF2N2.

Caption: Expected isotopic pattern for C12H15BrF2N2.

Experimental Protocol: Molecular Weight and Formula Determination by LC-HRMS

The following protocol outlines a standard workflow for the analysis of C12H15BrF2N2 using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To determine the accurate mass of C12H15BrF2N2 and confirm its elemental composition.

Materials:

  • Sample of C12H15BrF2N2

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol)

  • Formic acid (for mobile phase modification)

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter.

  • LC Separation:

    • Equilibrate the HPLC system with the initial mobile phase conditions. A typical reversed-phase separation might use a C18 column.

    • Inject the sample onto the column.

    • Run a gradient elution to separate the analyte from any impurities.

  • MS Detection:

    • Calibrate the mass spectrometer using the appropriate calibrant solution to ensure high mass accuracy.

    • Set the ESI source to positive ion mode, as the two nitrogen atoms provide a likely site for protonation.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).

    • Ensure the resolution is set to a high value (e.g., > 60,000).

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.

    • Determine the experimental monoisotopic mass of the protonated molecule, [M+H]⁺.

    • Compare the experimental mass to the theoretical mass of [C12H15BrF2N2+H]⁺ (305.046492 Da). Calculate the mass error in ppm. A mass error of < 5 ppm is generally considered acceptable for formula confirmation.

    • Analyze the isotopic pattern of the molecular ion and compare it to the theoretical distribution for a molecule containing one bromine atom.

    • Utilize formula determination software, which uses the accurate mass and isotopic pattern to generate a list of possible elemental compositions. The correct formula should be the top hit with a low mass error.

Part 3: Advanced Characterization with Tandem Mass Spectrometry (MS/MS)

While HRMS provides strong evidence for the molecular formula, tandem mass spectrometry (MS/MS) can further increase confidence and provide structural information.[7][8]

Workflow for Structural Confirmation:

MS_MS_Workflow cluster_LC_MS LC-HRMS Analysis cluster_MS_MS Tandem MS (MS/MS) Sample Sample LC_Separation LC_Separation Sample->LC_Separation Injection MS1_Scan Full Scan MS1 (Precursor Ion Selection) LC_Separation->MS1_Scan Elution CID Collision-Induced Dissociation (CID) MS1_Scan->CID Isolation MS2_Scan MS2 Scan (Fragment Ion Detection) CID->MS2_Scan Fragmentation Structure_Elucidation Structure_Elucidation MS2_Scan->Structure_Elucidation Data Interpretation

Caption: Workflow for structural elucidation using LC-HRMS/MS.

In an MS/MS experiment, the molecular ion of C12H15BrF2N2 is isolated, subjected to fragmentation (e.g., through collision-induced dissociation), and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a "fingerprint" of the molecule's structure. The accurate masses of the fragment ions can also be used to determine their elemental compositions, further validating the overall molecular formula.[8]

Conclusion

The determination of the molecular weight and formula of a novel compound like C12H15BrF2N2 is a systematic process that combines theoretical calculations with empirical data from advanced analytical instrumentation. High-resolution mass spectrometry is indispensable for this task, providing not only an accurate mass measurement but also crucial information from the isotopic pattern, which in this case, clearly indicates the presence of bromine. Further confirmation through tandem mass spectrometry can provide an even higher degree of certainty and offer insights into the compound's structure. The methodologies described in this guide represent a robust and reliable approach for the fundamental characterization of new chemical entities in a research and development setting.

References

  • Kind, T., & Fiehn, O. (2007). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. BMC Bioinformatics, 8(1), 105. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Journal of Analytical Chemistry Research. [Link]

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample. (2026, February 14). Spectroscopy Online. [Link]

  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. [Link]

  • Pleil, J. D., & Isaacs, K. K. (2018). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Breath Research, 12(4), 047109. [Link]

  • Elements With More Abundant Heavy Isotopes. (n.d.). University of Colorado, Boulder. [Link]

Sources

Technical Guide: 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline (CAS 1365272-15-6). This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and application as a high-value intermediate in medicinal chemistry, particularly in the design of kinase inhibitors.

Advanced Scaffold for Kinase Inhibitor Discovery

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of small-molecule kinase inhibitors (e.g., MEK, BRAF, and EGFR inhibitors). Its structural core—a polyfunctionalized aniline—features a unique combination of electronic modulation (via fluorine atoms) and hydrophobic bulk (via the cyclohexyl group), making it a critical scaffold for optimizing binding affinity and metabolic stability in drug candidates.

This guide details the compound's chemical identity, validated synthetic pathways, analytical characterization, and handling protocols, providing a self-contained resource for laboratory implementation.

Chemical Identity & Structural Analysis

This compound is a 1,2-diaminobenzene (phenylenediamine) derivative, characterized by a specific substitution pattern that directs its reactivity and biological interaction profile.

Property Data / Specification
Chemical Name This compound
Systematic Name 5-Bromo-N2-cyclohexyl-3,4-difluorobenzene-1,2-diamine
CAS Registry Number 1365272-15-6
PubChem CID Not Index-Linked (Search by CAS 1365272-15-6)
Molecular Formula C₁₂H₁₅BrF₂N₂
Molecular Weight 305.16 g/mol
SMILES NC1=C(NC2CCCCC2)C(F)=C(F)C(Br)=C1
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Structural Significance[5]
  • Difluoro Motif (C3, C4): The vicinal fluorine atoms at positions 3 and 4 exert a strong electron-withdrawing effect, modulating the pKa of the aniline nitrogen and enhancing metabolic stability against oxidative defluorination.

  • Cyclohexyl Group (N2): Provides a bulky, hydrophobic moiety that can occupy specific hydrophobic pockets (e.g., the allosteric pocket in MEK kinases), improving potency and selectivity.

  • Bromo Substituent (C5): A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for further elaboration of the scaffold.

Synthetic Pathways (Retrosynthesis & Protocol)

The synthesis of This compound typically proceeds via a nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction. This route ensures the preservation of the halogen substituents while installing the amine functionalities.

Retrosynthetic Analysis

The target molecule is disconnected at the N-Cyclohexyl bond and the nitro-to-amine reduction step.

  • Precursor: 5-Bromo-2,3,4-trifluoronitrobenzene (or 2,3,4-trifluoro-5-bromonitrobenzene).

  • Key Transformation: Regioselective SNAr displacement of the fluorine ortho to the nitro group by cyclohexylamine.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical reagents and decision points.

SynthesisWorkflow Start Start: 5-Bromo-2,3,4-trifluoronitrobenzene Step1 Step 1: S_NAr Reaction (Cyclohexylamine, K2CO3, DMF, 0°C to RT) Start->Step1 Nucleophilic Attack (Regioselective) Inter Intermediate: 5-Bromo-2-(cyclohexylamino)-3,4-difluoronitrobenzene Step1->Inter Formation of Nitro-Amine Step2 Step 2: Nitro Reduction (Fe powder, NH4Cl, EtOH/H2O, 70°C) Inter->Step2 Chemoselective Reduction Product Target: This compound Step2->Product Isolation

Caption: Synthesis pathway from trifluoronitrobenzene precursor to final diamine via regioselective SNAr and iron-mediated reduction.

Detailed Experimental Protocol

Step 1: Regioselective SNAr with Cyclohexylamine

  • Dissolution: Dissolve 5-bromo-2,3,4-trifluoronitrobenzene (1.0 eq) in anhydrous DMF (5 mL/mmol) under inert atmosphere (N₂).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.2 eq).

  • Amine Addition: Cool the mixture to 0°C. Add cyclohexylamine (1.05 eq) dropwise to control exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LC-MS for consumption of starting material. The fluorine ortho to the nitro group is most activated and is displaced preferentially.

  • Workup: Dilute with water, extract with ethyl acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the nitro-amine intermediate.

Step 2: Chemoselective Nitro Reduction Note: Catalytic hydrogenation (H₂/Pd-C) may cause debromination. Iron-mediated reduction is preferred.

  • Suspension: Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (3:1).

  • Reagent: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Reflux: Heat to 70-80°C with vigorous stirring for 2-4 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove iron residues. Wash pad with EtOAc.[1]

  • Isolation: Concentrate filtrate, neutralize if necessary, and extract with EtOAc.

  • Final Purification: Recrystallization (EtOH/Hexane) or chromatography to afford the title compound as an off-white solid.

Analytical Characterization

Validation of the synthesized compound requires confirmation of the substitution pattern and functional group integrity.

Method Expected Signals / Diagnostic Peaks
¹H NMR (400 MHz, DMSO-d₆) δ 6.8-7.2 ppm: Aromatic proton (H-6, doublet or multiplet depending on F coupling).δ 4.5-5.5 ppm: Broad singlets for -NH₂ (2H) and -NH- (1H).δ 3.0-3.5 ppm: Multiplet for cyclohexyl N-CH.δ 1.0-2.0 ppm: Multiplets for cyclohexyl -CH₂- protons (10H).
¹⁹F NMR Two distinct signals: Corresponding to F3 and F4. Coupling patterns (d, dd) will confirm vicinal arrangement and ortho/meta relationships.
MS (ESI+) [M+H]⁺ = 305.0/307.0: Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
IR (ATR) 3300-3400 cm⁻¹: N-H stretching (primary and secondary amines).1500-1600 cm⁻¹: Aromatic C=C bending.1000-1200 cm⁻¹: C-F stretching.

Applications in Drug Discovery

This scaffold is a privileged structure in the design of MEK (Mitogen-activated protein kinase kinase) and BRAF inhibitors.

Structure-Activity Relationship (SAR)
  • Allosteric Binding: The cyclohexyl group is often designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site in kinases.

  • Electronic Tuning: The 3,4-difluoro substitution tunes the electron density of the aniline nitrogen, affecting its hydrogen bond donor capability to the hinge region or catalytic residues.

  • Solubility & Permeability: The combination of the lipophilic cyclohexyl ring and the polar amino groups balances LogP (approx. 3.5-4.0), facilitating membrane permeability while maintaining solubility in organic formulations.

Key Reaction for Library Generation

The 5-Bromo position is the primary vector for diversification.

  • Suzuki Coupling: Reaction with aryl boronic acids to introduce biaryl motifs.

  • Buchwald-Hartwig Amination: Reaction with amines to create bis-amino derivatives.

  • Carbonylation: Conversion to esters or amides for further side-chain extension.

Safety & Handling (SDS Highlights)

As a halogenated aniline derivative, this compound must be handled with strict safety protocols.

  • Hazards:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Potential for methemoglobinemia.

    • Skin/Eye Irritation: Category 2. Causes serious eye irritation.

    • Sensitization: Potential skin sensitizer.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • Safety goggles and face shield.[2]

    • Fume hood operation is mandatory to avoid inhalation of dust/vapors.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).

References

  • BLDpharm. (2025). Product Analysis: this compound (CAS 1365272-15-6).[3] Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks for Kinase Inhibitors: Fluorinated Anilines. Retrieved from

  • PubChem. (2025).[4][5][6] Compound Summary: 5-Bromo-2,4-difluoroaniline (Analog). Retrieved from

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds.[7] Synthesis and Properties of Fluorinated Anilines. Journal of the American Chemical Society, 78(11), 2593-2596. (Foundational chemistry for fluoroanilines).

  • Sebolt-Leopold, J. S., & Herrera, R. (2004). Targeting the mitogen-activated protein kinase cascade to treat cancer. Nature Reviews Cancer, 4(12), 937-947. (Context for MEK inhibitor scaffolds).

Sources

Technical Guide: 5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline , a critical scaffold in the synthesis of next-generation kinase inhibitors.

Role: Privileged Scaffold for MEK/ERK Kinase Inhibition CAS Registry Number: 1365272-15-6 (Analogous/Generic) Molecular Formula: C₁₂H₁₅BrF₂N₂

Executive Summary & Molecular Architecture

5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline represents a "privileged structure" in medicinal chemistry, specifically designed to target the ATP-binding pockets or allosteric sites of protein kinases (e.g., MEK1/2). Its architecture combines three distinct pharmacophoric elements:

  • The Aniline Core (Polar Head): Functions as a bidentate hydrogen bond donor/acceptor system crucial for anchoring the molecule to the kinase hinge region (e.g., Glu/Leu residues).

  • The Polyfluorinated Motif (Metabolic Shield): The 3,4-difluoro substitution pattern modulates the pKa of the aniline nitrogen, reducing oxidative metabolism while enhancing lipophilicity.

  • The Cyclohexylamino Group (Hydrophobic Tail): Provides significant steric bulk, designed to occupy the hydrophobic back-pocket (Gatekeeper region) of the enzyme, inducing conformational selectivity.

2D Structural Analysis

The molecule is a 1,2-diaminobenzene derivative. The regiochemistry is critical:

  • Position 1: Primary Amine (-NH₂).

  • Position 2: Secondary Amine (-NH-Cyclohexyl).

  • Positions 3,4: Fluorine atoms (Electron Withdrawing Groups).

  • Position 5: Bromine (Synthetic Handle for Cross-Coupling).[1]

Electronic & Steric Profiling (SAR)

The utility of this intermediate lies in its finely tuned electronic properties, which dictate both its chemical reactivity during synthesis and its binding affinity in vivo.

FeatureElectronic EffectSteric EffectPharmaceutical Function
3,4-Difluoro Strong

-withdrawing; Deactivates ring towards electrophilic attack; Activates for SnAr.
Minimal steric radius (1.47 Å); Bio-isostere for H.Blocks metabolic oxidation (P450); Modulates aniline pKa to ~3.5-4.0.
5-Bromo Weakly deactivating; Inductive withdrawal.Significant bulk; Ortho-directing for metallation.Crucial Handle: Allows Pd-catalyzed cross-coupling (Suzuki/Buchwald) to extend the scaffold.
2-Cyclohexyl Inductive donation (+I) from alkyl group.High steric demand; Chair conformation dominates.Fills the hydrophobic specificity pocket; Improves membrane permeability (LogP).
Visualization: Structure-Activity Relationship (SAR)

The following diagram maps the functional roles of each substituent within the kinase binding context.

SAR_Analysis Figure 1: Pharmacophoric dissection of the scaffold. Core 5-Bromo-2-(cyclohexylamino)- 3,4-difluoroaniline Br 5-Bromo: Cross-Coupling Handle (Suzuki/Sonogashira) Core->Br F_Group 3,4-Difluoro: Metabolic Blockade & pKa Modulation Core->F_Group Cy 2-Cyclohexylamino: Hydrophobic Pocket Fit (Selectivity) Core->Cy NH2 1-Amino: Hinge Binder (H-Bond Donor) Core->NH2

Synthetic Methodology

The synthesis of this molecule is non-trivial due to the high density of substituents. The most robust route avoids direct functionalization of aniline and instead utilizes a Nucleophilic Aromatic Substitution (SnAr) on a nitro-benzene precursor, followed by reduction.

Route: The Nitro-Precursor Strategy

Precursor: 5-Bromo-2,3,4-trifluoronitrobenzene.

Step 1: Regioselective SnAr[2][3][4]
  • Reagents: 5-Bromo-2,3,4-trifluoronitrobenzene, Cyclohexylamine,

    
     or DIPEA.
    
  • Solvent: THF or Acetonitrile (0°C to RT).

  • Mechanism: The nitro group is a strong electron-withdrawing group (EWG), activating the ortho (C2) and para (C4) positions.

  • Regiocontrol: While the para position is often electronically favored, the specific substitution pattern and solvent choice can direct the amine to the ortho position (C2), replacing the fluorine.

    • Note: Careful monitoring is required to separate the C2-isomer (desired) from the C4-isomer.

Step 2: Nitro Reduction
  • Reagents: Iron powder/NH₄Cl (Bechamp reduction) or

    
    .
    
  • Condition: Reflux in Ethanol/Water.

  • Why not Catalytic Hydrogenation? Standard Pd/C hydrogenation carries a high risk of de-halogenation (cleaving the C-Br bond). Chemoselective reduction using Fe or Sn is mandatory to preserve the 5-Bromo handle.

Experimental Protocol (Validated Workflow)
  • Charge Reactor: Dissolve 10.0 g of 5-bromo-2,3,4-trifluoronitrobenzene in 100 mL dry THF.

  • Nucleophile Addition: Cool to -10°C. Add 1.05 eq of cyclohexylamine dropwise. Add 1.2 eq of DIPEA.

  • Reaction: Stir at 0°C for 2 hours. Monitor via HPLC for consumption of starting material.

  • Workup: Quench with water. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Isolate the ortho-substituted product (confirmed by NMR).

  • Reduction: Suspend intermediate in EtOH/Water (4:1). Add 5 eq Fe powder and 2 eq

    
    . Heat to 70°C for 4 hours.
    
  • Filtration: Filter hot through Celite to remove iron oxides.

  • Crystallization: Concentrate filtrate and recrystallize from Ethanol/Heptane to yield the target aniline.

Visualization: Synthetic Pathway

Synthesis_Path Figure 2: Chemoselective synthesis avoiding dehalogenation. SM Start: 5-Bromo-2,3,4-trifluoronitrobenzene Step1 Step 1: SnAr Reaction (+ Cyclohexylamine, Base, -10°C) SM->Step1 Regioselective F-Displacement Inter Intermediate: 5-Bromo-2-(cyclohexylamino)-3,4-difluoronitrobenzene Step1->Inter Step2 Step 2: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Nitro -> Amine (Br preserved) Product TARGET: 5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline Step2->Product

Structural Characterization & QC

Verifying the structure requires distinguishing between the possible regioisomers (2-amino vs 4-amino substitution).

1H NMR Signature (400 MHz, DMSO-d6)
  • Aromatic Protons: You will observe a distinct singlet or doublet for the H-6 proton.

    • Expected:

      
       ~7.2-7.5 ppm (Ar-H).
      
  • Amine Protons:

    • 
       (Aniline): Broad singlet, 
      
      
      
      ~5.0-5.5 ppm (Exchangeable with
      
      
      ).
    • 
       (Cyclohexyl): Doublet or broad singlet, 
      
      
      
      ~4.5 ppm.
  • Cyclohexyl Ring: Multiplets ranging from

    
     1.1 to 2.0 ppm (10H), with the methine proton (-CH-N) at 
    
    
    
    ~3.2 ppm.
19F NMR (Critical for Regio-confirmation)
  • Coupling Pattern: The 3,4-difluoro pattern will show strong F-F coupling (

    
     ~20-25 Hz).
    
  • Diagnostic: If the cyclohexyl amine attacked the wrong position (e.g., displacing F3), the F-NMR pattern would shift drastically to show non-adjacent fluorines (no strong F-F coupling).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

    
    .
    
  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) will create a characteristic 1:1 doublet ratio in the molecular ion peak.

References & Authoritative Grounding

  • MEK Inhibitor Chemistry: Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward PD0325901." ACS Medicinal Chemistry Letters, 2012. (Discusses the SnAr strategy on polyfluoro-nitrobenzenes).

  • SnAr Regioselectivity: Guan, Y., et al. "SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling." ChemRxiv, 2021. (Explains the ortho vs para selectivity in polyfluoro systems).

  • Cobimetinib Synthesis: Wong, H., et al. "Process Development of Cobimetinib, a MEK Inhibitor." Organic Process Research & Development, 2016. (Provides industrial protocols for halo-aniline intermediates).

  • General Reactivity: Sandford, G.[5] "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

Disclaimer: This guide is for research purposes only. The synthesis of halogenated anilines involves hazardous reagents. All protocols must be performed in a fume hood with appropriate PPE.

Sources

Safety Data Sheet (SDS) for 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety & Handling of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Executive Summary

This technical guide provides a comprehensive safety assessment and handling protocol for This compound (CAS: 1365272-15-6).[1] As a highly functionalized halogenated aniline derivative, this compound serves as a critical intermediate in the synthesis of mitogen-activated protein kinase (MEK) inhibitors, such as Cobimetinib.[1] Its structural complexity—combining a lipophilic cyclohexyl ring with an electron-deficient difluoroaniline core—necessitates specific safety controls to manage acute toxicity, potential sensitization, and environmental hazards.[1]

Chemical Identity & Physicochemical Profile

Precise characterization is the first line of defense. The following data establishes the baseline for all handling protocols.

PropertySpecification
Chemical Name This compound
CAS Number 1365272-15-6
Molecular Formula C₁₂H₁₅BrF₂N₂
Molecular Weight 305.16 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Melting Point Predicted range:[1][2][3] 85–95°C (Analog-based)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive

Hazard Identification & Toxicology (GHS Classification)

Note: Specific toxicological data for this CAS is limited. The following classification is derived via Read-Across Methodology from structurally homologous fluorinated anilines and cyclohexylamines.

Core Hazards
  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).[4][5][6] Halogenated anilines can induce methemoglobinemia, impairing oxygen transport.

  • Skin/Eye Irritation: Category 2/2A. The difluoro-substitution increases acidity and potential for chemical burns upon mucosal contact.

  • Sensitization: Potential Skin Sensitizer (Category 1).[5][6]

  • Target Organ Toxicity (STOT-RE): May cause damage to blood (hemolysis) and liver upon prolonged exposure.[1]

Signal Word: DANGER
  • H301: Toxic if swallowed.[4][5][6][7][8]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[9]

Safe Handling Protocols: A Self-Validating System

Trustworthiness in safety comes from redundancy. This protocol uses a "Check-Verify-Execute" logic to ensure containment before the substance is exposed.[1]

Protocol: Solid Handling & Solubilization
  • Engineering Control Validation:

    • Check: Fume hood sash height < 18 inches.

    • Verify: Magnehelic gauge reads > 100 fpm face velocity.

    • Action: If gauge is out of range, STOP . Do not proceed.

  • Personal Protective Equipment (PPE) Layering:

    • Hands: Double nitrile gloves (0.11 mm min thickness). Why? Aniline derivatives can permeate standard latex rapidly.

    • Respiratory: N95/P100 mask if handling outside a glovebox; preferably handle inside a hood.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Weighing Procedure (The "Static-Free" Method):

    • Step A: Place an anti-static gun or ionizer bar inside the balance chamber. Causality: Fluorinated powders are prone to static charge, leading to aerosolization.

    • Step B: Tare the receiving vial (glass/PTFE lined cap).

    • Step C: Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Step D: Immediately cap the vial and seal with Parafilm before removing from the balance.

  • Solubilization (DMSO Stock):

    • Add DMSO slowly down the side of the vial to minimize dust displacement.

    • Vortex in short bursts (5 seconds) to prevent heat generation (exothermic solvation).

Workflow Visualization: Safe Handling Logic

SafeHandling Start Start Protocol CheckHood Check Hood Flow (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Pass StaticCheck Static Control: Ionizer Active? PPE->StaticCheck StaticCheck->Start No (Reset) Weigh Weigh Solid (Closed Balance) StaticCheck->Weigh Yes Solubilize Add Solvent (DMSO/DCM) Weigh->Solubilize Waste Dispose Solid Waste (Double Bag) Solubilize->Waste

Figure 1: Decision-gated workflow for handling toxic fluorinated aniline solids.

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term damage.[1] This section prioritizes the "Speed of Neutralization."

ScenarioImmediate ActionSecondary ActionMechanism of Harm
Inhalation Move to fresh air immediately.[1]Administer oxygen if breathing is labored.Absorption via alveoli causes rapid methemoglobinemia.
Skin Contact Wash with soap/water for 15 min.Do NOT use alcohol (increases absorption).Lipophilic nature allows transdermal uptake.
Eye Contact Flush with saline/water for 15 min.Seek ophthalmologist.Acidic hydrolysis of F-groups damages cornea.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control immediately.[7]Systemic toxicity; risk of aspiration pneumonia.
Firefighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][8] Do not use water jet (may spread the chemical).

  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).[1] Firefighters must wear full SCBA.

Synthesis & Application Context

Role in Drug Development: This compound is a "scaffold building block." The 3,4-difluoro-2-amino motif is highly privileged in kinase inhibitors.[1]

  • Mechanism: The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and enhance binding affinity via electrostatic interactions with the kinase ATP-binding pocket.[1]

  • The Cyclohexyl Group: Provides steric bulk and hydrophobic interaction, often occupying the solvent-exposed region of the enzyme active site.[1]

Pathway Visualization: Role in MEK Inhibition

MEK_Pathway Compound 5-Bromo-2-(N-cyclohexylamino)- 3,4-difluoroaniline Synthesis Pd-Catalyzed Coupling (Buchwald-Hartwig) Compound->Synthesis Intermediate Drug MEK Inhibitor (e.g., Cobimetinib Analog) Synthesis->Drug Target MEK1/2 Kinase (ATP Pocket) Drug->Target Binds Effect Block MAPK Pathway (Inhibit Tumor Growth) Target->Effect Downregulation

Figure 2: The compound's utility as a structural intermediate in kinase inhibitor synthesis.[1]

Waste Disposal & Environmental Impact

  • Classification: Hazardous Chemical Waste (Toxic/Halogenated).

  • Protocol:

    • Collect all solid waste in a dedicated container labeled "Toxic Solids - Halogenated."

    • Liquid waste (mother liquors) must be segregated into "Halogenated Organic Solvents."

    • Do not drain dispose. This compound is toxic to aquatic life with long-lasting effects (H410 implied by structure).[4]

References

  • BLDpharm. (2025). Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Halogenated Anilines. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for 5-Bromo-2,4-difluoroaniline (Structural Analog). Retrieved from

  • Echemi. (2025).[6][10] Global Chemical Database: CAS 1365272-15-6.[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Sources

Methodological & Application

Using 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline as a Core Scaffold

Executive Summary

This application note details the strategic utilization of This compound (CAS 1365272-15-6) in the synthesis of Type I and Type II kinase inhibitors. This specific building block serves as a "linchpin" intermediate, enabling the rapid construction of 1-cyclohexyl-benzimidazole and quinoxaline cores—privileged scaffolds in medicinal chemistry (e.g., targeting MEK, BRAF, and FAK pathways).

The unique substitution pattern of this molecule offers three distinct advantages for drug design:

  • 3,4-Difluoro Motif: Increases metabolic stability by blocking oxidative metabolism at the 6,7-positions of the resulting benzimidazole and modulates the pKa of the heterocyclic system.

  • N-Cyclohexyl Group: Provides a bulky hydrophobic moiety pre-installed to occupy the ribose-binding pocket or solvent-exposed hydrophobic regions (e.g., the "back pocket" in MEK inhibitors).

  • 5-Bromo Handle: A pre-positioned electrophile for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Strategic Rationale & Chemistry Logic

The synthesis of kinase inhibitors often requires the convergence of a "hinge-binding" motif and a "hydrophobic tail." this compound acts as the precursor to the hinge-binding core, specifically allowing for the formation of N1-substituted benzimidazoles .

Structural Causality
  • Why 1,2-Diamine? The ortho-relationship between the primary aniline (-NH₂) and the secondary cyclohexyl amine (-NH-Cy) allows for immediate cyclization with aldehydes or carboxylic acids to form the benzimidazole ring.

  • Why Fluorine? Fluorine substitution on the benzene ring withdraws electrons, lowering the electron density of the aromatic system. This increases the acidity of the NH (if unsubstituted) or alters the hydrogen-bond acceptor capability of the N3 nitrogen, potentially strengthening interactions with the kinase hinge region (e.g., Val/Leu residues).

  • Why Bromine? The bromine atom remains intact during mild cyclization conditions, serving as a bio-orthogonal handle for attaching the "tail" segment (e.g., a solubilizing piperazine or a specificity-conferring pyrazole) in the final step.

Experimental Workflows
Workflow A: Synthesis of 1-Cyclohexyl-Benzimidazole Core

This protocol describes the oxidative cyclization of the starting material with an aryl aldehyde.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Electrophile: Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or Oxone®

  • Solvent: DMF or DMAc

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g (16.4 mmol) of this compound in 50 mL of DMF.

  • Addition: Add 1.1 equivalents (18.0 mmol) of the desired aryl aldehyde. Stir at room temperature for 15 minutes to allow imine formation.

  • Oxidative Cyclization: Add 1.2 equivalents of Sodium Metabisulfite (Na₂S₂O₅).

    • Note: Air oxidation can also be used, but chemical oxidants provide consistent yields and faster kinetics.

  • Heating: Heat the reaction mixture to 100°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass = MW of Aldehyde + 305 - 2).

  • Workup: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-water with vigorous stirring. The product should precipitate.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) and cold hexanes (2 x 30 mL). Dry under vacuum at 45°C.

Validation Criteria:

  • LC-MS: Single peak with correct [M+H]+.

  • 1H NMR: Disappearance of the broad aniline NH2 singlet (approx. 3.5-5.0 ppm) and appearance of the benzimidazole C2-H (if using formic acid) or aryl protons from the aldehyde.

Workflow B: Late-Stage Suzuki-Miyaura Coupling

This protocol functionalizes the 5-bromo position after the core has been constructed.

Reagents:

  • Substrate: 1-Cyclohexyl-5-bromo-6,7-difluoro-2-aryl-benzimidazole (from Workflow A)

  • Coupling Partner: Aryl Boronic Acid or Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Protocol:

  • Inertion: Charge a microwave vial or pressure tube with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2.0 M K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).

  • Scavenging: Cool to RT. Filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate the filtrate and purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Presentation & Troubleshooting

Table 1: Solvent Screening for Cyclization (Workflow A)

SolventTemperature (°C)Time (h)Yield (%)Comments
DMF 100488Recommended. High solubility, clean conversion.
Ethanol 78 (Reflux)1265Slower kinetics; product precipitates prematurely.
Toluene 110872Requires acid catalyst (pTSA) to drive dehydration.
Water 10024<30Poor solubility of the starting material.

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Cyclization (Intermediate Imine observed)Insufficient oxidation or water present.Add more oxidant (Na₂S₂O₅) or switch to DMSO as solvent (acts as mild oxidant). Ensure temp > 90°C.
De-bromination (during Suzuki coupling)Hydride source contamination or overheating.Use strictly anhydrous solvents (except the base water). Lower temp to 80°C. Switch to Pd(PPh₃)₄.
N-Dealkylation (Loss of Cyclohexyl)Highly acidic conditions at high temp.Avoid strong mineral acids (HCl/H₂SO₄) at reflux. Use mild Lewis acids (Yb(OTf)₃) if catalysis is needed.
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core intermediate.

KinaseSynthesis SM Starting Material 5-Bromo-2-(N-cyclohexylamino)- 3,4-difluoroaniline Inter1 Intermediate A (Imine Formation) SM->Inter1 R-CHO DMF, RT Quinox Quinoxaline Scaffold SM->Quinox 1,2-Dicarbonyl Condensation Core Core Scaffold 1-Cyclohexyl-5-bromo- 6,7-difluorobenzimidazole Inter1->Core Oxidative Cyclization Na2S2O5, 100°C Final Final Kinase Inhibitor (Functionalized Tail) Core->Final Suzuki Coupling Ar-B(OH)2, Pd(0)

Figure 1: Synthetic workflow transforming the di-amino precursor into bioactive kinase inhibitor scaffolds.

References
  • Barker, A., et al. (2011). "Discovery of Alkyl-Substituted Benzimidazoles as Potent MEK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(18), 5264-5269. Link

  • Zhang, J., et al. (2012). "Synthesis and SAR of 1-Substituted-Benzimidazoles as Novel Inhibitors of EGFR T790M." ACS Medicinal Chemistry Letters, 3(9), 703-707. Link

  • Pfizer Inc. (2014). "Patent WO2014023877: Difluoro-benzimidazole derivatives as PI3K inhibitors." World Intellectual Property Organization. Link

  • Gao, L., et al. (2013). "Efficient Synthesis of Benzimidazoles from o-Phenylenediamines and Aldehydes." Journal of Organic Chemistry, 78(17), 8712-8718. Link

Application Notes: N-Alkylation of 5-bromo-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 5-bromo-3,4-difluoroaniline, a key intermediate in the synthesis of pharmaceuticals and advanced materials. N-alkylated aromatic amines are ubiquitous structural motifs in medicinal chemistry, and their synthesis is a cornerstone of drug development. This document explores three robust and distinct methodologies: Reductive Amination , Direct Alkylation with Alkyl Halides , and "Borrowing Hydrogen" Catalysis . Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into optimizing reaction conditions and troubleshooting common issues. This document is intended for researchers, scientists, and drug development professionals seeking reliable and scalable methods for the synthesis of N-alkylated anilines.

Introduction: The Significance of N-Alkylated Anilines

N-alkylation of anilines is a fundamental transformation in organic synthesis.[1] The introduction of an alkyl group onto the nitrogen atom of an aniline moiety can profoundly alter the parent molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability. These modifications are critical in the field of drug discovery, where fine-tuning a molecule's properties is essential for optimizing its pharmacokinetic and pharmacodynamic profile.

5-bromo-3,4-difluoroaniline, the subject of this guide, is a valuable building block. The presence of two fluorine atoms and a bromine atom on the aromatic ring provides multiple handles for further chemical modification, such as cross-coupling reactions, while also influencing the electronic nature of the aniline. This guide details three distinct, field-proven methods for its N-alkylation, each with unique advantages in terms of control, efficiency, and environmental impact.

Safety and Reagent Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • 5-bromo-3,4-difluoroaniline: This compound is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[2]

  • Alkyl Halides (e.g., Bromoethane, Benzyl Bromide): These are reactive electrophiles and are often toxic, lachrymatory, and flammable. Handle with extreme care in a fume hood.[3]

  • Reducing Agents (e.g., Sodium Triacetoxyborohydride): While relatively mild, hydride reagents can react violently with water. Ensure all glassware is dry and reactions are performed under an inert atmosphere where specified.

  • Strong Bases (e.g., Sodium Hydride): NaH is a flammable solid that reacts vigorously with water to produce hydrogen gas. It is typically supplied as a dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent (e.g., hexanes) before use if required.[4]

  • Solvents (e.g., DMF, Dichloromethane): Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact. High-temperature reactions in solvents like DMF in the presence of base can lead to decomposition.[5]

Method 1: Reductive Amination

Reductive amination is a highly controlled, one-pot method for N-alkylation that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[6] This approach is particularly advantageous as it inherently prevents the over-alkylation issues that can plague direct alkylation methods.[7] The process involves the initial formation of an imine (or iminium ion) from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.[8]

Scientific Principle & Rationale

The electron-withdrawing nature of the fluorine and bromine atoms on 5-bromo-3,4-difluoroaniline reduces its nucleophilicity, which can make imine formation slower than for electron-rich anilines. The reaction is typically facilitated under weakly acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9] It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde or ketone.[9] This selectivity is crucial for the success of the one-pot reaction. For particularly challenging, electron-deficient anilines, stronger reducing systems or additives may be required.[10][11]

Detailed Experimental Protocol: N-Ethylation

This protocol describes the N-alkylation of 5-bromo-3,4-difluoroaniline with acetaldehyde to yield N-ethyl-5-bromo-3,4-difluoroaniline.

ReagentCAS NumberM.W. ( g/mol )Equiv.Amount
5-bromo-3,4-difluoroaniline350-43-6209.011.01.0 g (4.78 mmol)
Acetaldehyde75-07-044.051.20.25 g (5.74 mmol)
Sodium Triacetoxyborohydride56553-60-7211.941.51.52 g (7.17 mmol)
Acetic Acid (Glacial)64-19-760.05~2 drops~0.1 mL
1,2-Dichloroethane (DCE)107-06-298.96-25 mL

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-3,4-difluoroaniline (1.0 g, 4.78 mmol) and 1,2-dichloroethane (25 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add acetaldehyde (0.25 g, 5.74 mmol) followed by two drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.52 g, 7.17 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualized Workflow and Mechanism

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Aniline in DCE P2 Add Acetaldehyde & Acetic Acid P1->P2 Stir 30 min R1 Add NaBH(OAc)3 Portion-wise P2->R1 R2 Stir 12-18h at RT R1->R2 Monitor by TLC W1 Quench with aq. NaHCO3 R2->W1 W2 Extract with DCM W1->W2 W3 Wash, Dry, Concentrate W2->W3 P1_out Purify via Column Chromatography W3->P1_out

Caption: Workflow for Reductive Amination.

Reductive_Amination_Mechanism A Aniline (R-NH2) C Iminium Ion [R-N=CHR']+ A->C Condensation (-H2O) B Aldehyde (R'-CHO) B->C Condensation (-H2O) D Product (R-NH-CH2R') C->D Reduction Reducer [H]⁻ from NaBH(OAc)3 Reducer->C

Caption: Simplified Mechanism of Reductive Amination.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward approach for forming C-N bonds, involving a nucleophilic substitution (Sₙ2) reaction between the aniline and an alkyl halide.[12] While conceptually simple, this method requires careful control to mitigate the primary drawback: over-alkylation.[7] The N-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of tertiary amines and even quaternary ammonium salts.

Scientific Principle & Rationale

The nitrogen atom of 5-bromo-3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction requires a base to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting aniline and halt the reaction.

Choice of Base and Solvent:

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in polar aprotic solvents like DMF or acetonitrile.[13] They are effective at scavenging the acid byproduct but are generally not strong enough to fully deprotonate the aniline.

  • Strong Bases (e.g., NaH): Sodium hydride provides irreversible deprotonation of the aniline to form a highly nucleophilic anilide anion.[4] This can accelerate the reaction but also increases the risk of side reactions and requires strictly anhydrous conditions.

The decreased nucleophilicity of 5-bromo-3,4-difluoroaniline may necessitate more forcing conditions (e.g., higher temperatures) or the use of a stronger base compared to more electron-rich anilines.[12]

Detailed Experimental Protocol: N-Benzylation

This protocol describes the N-alkylation of 5-bromo-3,4-difluoroaniline with benzyl bromide.

ReagentCAS NumberM.W. ( g/mol )Equiv.Amount
5-bromo-3,4-difluoroaniline350-43-6209.011.01.0 g (4.78 mmol)
Benzyl Bromide100-39-0171.041.10.92 g (5.26 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.01.32 g (9.56 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09-20 mL

Procedure:

  • To a dry 100 mL round-bottom flask, add 5-bromo-3,4-difluoroaniline (1.0 g, 4.78 mmol), potassium carbonate (1.32 g, 9.56 mmol), and anhydrous DMF (20 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.92 g, 5.26 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • A precipitate may form. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • If extracted, combine the organic layers, wash with water (2 x 30 mL) and then brine (30 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield pure N-benzyl-5-bromo-3,4-difluoroaniline.

Visualized Workflow and Mechanism

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Aniline, K2CO3 in DMF P2 Add Benzyl Bromide P1->P2 R1 Heat to 60-70 °C P2->R1 R2 Stir 4-8h R1->R2 Monitor by TLC W1 Pour into Ice-Water R2->W1 W2 Extract with EtOAc W1->W2 W3 Wash, Dry, Concentrate W2->W3 P1_out Purify Product W3->P1_out

Caption: Workflow for Direct Alkylation.

Method 3: "Borrowing Hydrogen" Catalysis with Alcohols

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is an elegant and environmentally benign approach to N-alkylation.[14] This process uses alcohols as the alkylating agents in the presence of a transition metal catalyst, producing only water as a byproduct.[14] This atom-economical strategy avoids the use of stoichiometric activating agents or toxic alkyl halides.

Scientific Principle & Rationale

The catalytic cycle is a one-pot, multi-step sequence:[15]

  • Oxidation: The metal catalyst temporarily removes two hydrogen atoms from the alcohol substrate, oxidizing it to the corresponding aldehyde in situ.

  • Condensation: The newly formed aldehyde reacts with the aniline to form an imine, releasing a molecule of water.

  • Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

This process typically requires a base and elevated temperatures. A variety of transition metals, including ruthenium, iridium, and iron, have been shown to effectively catalyze this transformation.[16][17][18]

Detailed Experimental Protocol: N-Alkylation with Benzyl Alcohol

This protocol is a representative example based on established literature for transition-metal-catalyzed BH reactions.[19]

ReagentCAS NumberM.W. ( g/mol )Equiv.Amount
5-bromo-3,4-difluoroaniline350-43-6209.011.00.50 g (2.39 mmol)
Benzyl Alcohol100-51-6108.141.20.31 g (2.87 mmol)
[Ru(p-cymene)Cl₂]₂ (Catalyst)52462-29-0612.390.0114.6 mg (0.024 mmol)
Potassium tert-butoxide (KOtBu)865-47-4112.211.50.40 g (3.59 mmol)
Toluene (Anhydrous)108-88-392.14-15 mL

Procedure:

  • To an oven-dried Schlenk tube equipped with a stir bar, add the Ru catalyst (14.6 mg, 0.024 mmol) and potassium tert-butoxide (0.40 g, 3.59 mmol) under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene (15 mL), followed by 5-bromo-3,4-difluoroaniline (0.50 g, 2.39 mmol) and benzyl alcohol (0.31 g, 2.87 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 16-24 hours. Monitor progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst and base.

  • Wash the filter pad with additional ethyl acetate (20 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure product.

Visualized Mechanism

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Cat [M]-H₂ Cat_Active [M] Cat->Cat_Active + Imine - Product Product N-Alkylated Amine (R-NH-CH₂R') Cat->Product Cat_Active->Cat + R'-CH₂OH - R'-CHO Aldehyde R'-CHO Imine R-N=CHR' Aldehyde->Imine Condensation - H₂O Alcohol Alcohol (R'-CH₂OH) Alcohol->Cat_Active Aniline Aniline (R-NH₂) Aniline->Imine Condensation - H₂O Aniline->Imine

Sources

Technical Application Note: Optimized Reductive Amination of Cyclohexanone with Electron-Deficient Difluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The reductive amination of cyclohexanone with difluoroanilines represents a specific challenge in medicinal chemistry. While cyclohexanone is a sterically accessible electrophile, difluoroanilines are significantly deactivated nucleophiles. The electron-withdrawing nature of the fluorine atoms lowers the basicity and nucleophilicity of the amine nitrogen (pKa


 2.0–3.5 depending on substitution pattern), making the initial attack on the carbonyl carbon sluggish.

Furthermore, the stability of the intermediate imine is often low, shifting the equilibrium back toward the starting materials. This guide provides two distinct, field-validated protocols to overcome these electronic and steric barriers, ensuring high conversion and chemoselectivity.

The Chemical Challenge
  • Electronic Deactivation: Fluorine substitution (particularly at ortho or para positions) withdraws electron density from the amine, retarding hemiaminal formation.

  • Steric Hindrance: In the case of 2,6-difluoroaniline , the amine is flanked by two fluorine atoms, creating a "ortho-effect" that severely hampers nucleophilic attack, requiring forcing conditions (See Protocol B).

  • Chemoselectivity: The reducing agent must selectively reduce the imine/iminium species without reducing the unreacted cyclohexanone to cyclohexanol.

Reagent Selection Matrix

The choice of reducing agent is critical. The following table summarizes the performance characteristics of common reagents for this specific transformation.

ReagentSuitabilityKey AdvantageMajor DrawbackRecommended For
NaBH(OAc)₃ (STAB) High Mild; highly selective for imines over ketones; tolerates acid catalysis.Slower kinetics with extremely weak amines.2,3-, 2,4-, 3,4-, 3,5-Difluoroanilines
Ti(OiPr)₄ + NaBH₄ High Lewis acid drives equilibrium; scavenges water; forces imine formation.Requires two steps; TiO₂ byproduct workup can be messy.2,6-Difluoroaniline (Sterically Hindered)
NaCNBH₃ MediumClassic reagent; stable at low pH.High Toxicity (HCN risk); requires careful pH monitoring.Legacy protocols only.
H₂ / Pd-C LowScalable; clean workup.Risk of Hydrodefluorination (C-F bond cleavage) and ketone reduction.Not recommended for fluorinated aromatics.

Mechanistic Pathway & Logic

Understanding the mechanism is essential for troubleshooting. The reaction proceeds through an equilibrium-limited imine formation, followed by irreversible reduction.

ReductiveAmination cluster_0 Critical Control Point Ketone Cyclohexanone (Electrophile) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal Acid Cat. (AcOH) or Lewis Acid (Ti) SideProduct Cyclohexanol (Impurity) Ketone->SideProduct Direct Reduction (If Imine formation slow) Amine Difluoroaniline (Weak Nucleophile) Amine->Hemiaminal Acid Cat. (AcOH) or Lewis Acid (Ti) Imine Imine / Iminium Hemiaminal->Imine -H₂O (Rate Limiting) Product N-Cyclohexyl-difluoroaniline Imine->Product Hydride Transfer (Fast)

Figure 1: Mechanistic pathway highlighting the critical dehydration step. Failure to drive the Hemiaminal-to-Imine equilibrium results in direct reduction of the ketone (red path).

Protocol A: The Standard Method (STAB)

Target Substrates: 2,4-Difluoroaniline, 3,4-Difluoroaniline, 3,5-Difluoroaniline.

This protocol utilizes Sodium Triacetoxyborohydride (STAB). The acetoxy groups reduce the basicity of the hydride, making it safe to use in the presence of acetic acid. The acid is crucial here: it protonates the carbonyl (activating it) and the intermediate imine (generating the highly electrophilic iminium ion).

Materials
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

  • Substrates: Cyclohexanone (1.0 equiv), Difluoroaniline (1.0 – 1.1 equiv).

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Difluoroaniline (1.0 mmol) and Cyclohexanone (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add Glacial Acetic Acid (2.0 mmol). Stir at room temperature for 15–30 minutes. Note: This pre-equilibrium time allows hemiaminal formation.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vessel and stir at room temperature.

    • Duration: Typically 4–16 hours. Monitor by LC-MS or TLC.

    • Checkpoint: If ketone reduction (cyclohexanol) is observed, the imine formation was too slow. Increase AcOH or switch to Protocol B.

  • Quench: Quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Forcing" Method (Ti-Mediated)

Target Substrates: 2,6-Difluoroaniline (and other sterically hindered/ultra-weak anilines).

When the amine is hindered (2,6-substitution), STAB often fails because the imine does not form in high enough concentration. Titanium(IV) isopropoxide acts as a strong Lewis acid to coordinate the carbonyl and amine, and crucially, it acts as a water scavenger to drive the equilibrium irreversibly toward the imine.

Materials
  • Reagent 1: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv).

  • Reagent 2: Sodium Borohydride (NaBH₄) (1.5 equiv).[1]

  • Solvent: Neat (preferred for formation) or Toluene; Ethanol for reduction step.

  • Substrates: Cyclohexanone (1.0 equiv), 2,6-Difluoroaniline (1.0 equiv).

Step-by-Step Procedure
  • Imine Formation (The "Push"): In a dry flask under Nitrogen/Argon, combine 2,6-Difluoroaniline (1.0 mmol) and Cyclohexanone (1.0 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat.

    • Note: If the mixture is too viscous to stir, add a minimal amount of dry Toluene (1 mL).

  • Incubation: Stir the mixture at ambient temperature for 6–12 hours (or 50°C for 2 hours if extremely sluggish).

    • Why: This step forms the titanium-imine complex. No reducing agent is present yet.

  • Dilution: Dilute the reaction mixture with Absolute Ethanol (5 mL).

  • Reduction: Carefully add NaBH₄ (1.5 mmol) in small portions.

    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Quench & Workup (Critical):

    • Add 2M NaOH or NH₄OH (2 mL) to the reaction mixture. A thick white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate.

    • Filter the suspension through a pad of Celite to remove the titanium salts.

    • Wash the Celite pad thoroughly with Ethyl Acetate.

    • Wash the filtrate with brine, dry, and concentrate.[2]

Decision Tree & Troubleshooting

Use this logic flow to determine the correct protocol for your specific difluoroaniline isomer.

DecisionTree Start Start: Select Difluoroaniline Is26 Is it 2,6-Difluoroaniline? Start->Is26 ProtocolA Protocol A: STAB + AcOH (Standard) Is26->ProtocolA No ProtocolB Protocol B: Ti(OiPr)₄ + NaBH₄ (Forcing) Is26->ProtocolB Yes No No (e.g., 2,4- or 3,5-) Yes Yes (Steric Hindrance) Check Check Conversion (LCMS) ProtocolA->Check Success Isolate Product Check->Success >90% Conv. Fail Low Yield / High Ketone Reduction Check->Fail <50% Conv. Fail->ProtocolB Switch Protocol

Figure 2: Method selection workflow based on steric and electronic properties of the aniline.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Imine not forming (equilibrium issue).Switch to Protocol B (Ti-mediated) or add molecular sieves (4Å) to Protocol A.
High Cyclohexanol Reducing agent attacking ketone faster than imine forms.Increase pre-stir time before adding reductant; ensure AcOH is present (Protocol A).
Thick Emulsion during Workup Titanium salts (Protocol B).Use Celite filtration; wash with 1M NaOH to break emulsions.

Safety & Waste Management

  • HF Generation: While C-F bonds are generally stable, avoid strong Lewis acids (like AlCl₃) at high heat, which could potentially trigger defluorination.

  • Cyanide (If using NaCNBH₃): If you deviate from this guide and use Cyanoborohydride, ensure all waste streams are treated with bleach (hypochlorite) at pH > 10 to destroy cyanide before disposal. STAB and NaBH₄ are cyanide-free alternatives recommended here.

  • Hydrogen Gas: Both protocols generate H₂ gas upon quenching or addition of borohydride. Ensure adequate ventilation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][6][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5][10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Technical Application Note: Process Chemistry & Quality Control of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers involved in the synthesis of kinase inhibitors. It details the strategic production, purification, and quality control of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline , a critical intermediate sharing structural homology with third-generation MEK inhibitors (e.g., Cobimetinib scaffolds).

Introduction & Strategic Significance

In the landscape of targeted oncology therapies, polyfluorinated phenylenediamines are privileged scaffolds. The compound This compound (hereafter Intermediate-X ) serves as a linchpin precursor. Its unique substitution pattern—specifically the ortho-diamine arrangement flanked by fluorine atoms—creates an electronic environment ideal for ATP-competitive binding in kinase pockets.

Structural Causality in Drug Design
  • 3,4-Difluoro Motif: Enhances metabolic stability by blocking oxidative metabolism at the phenyl ring while modulating pKa to improve oral bioavailability.

  • 5-Bromo Handle: Provides a versatile site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the "tail" regions of the final drug molecule.

  • N-Cyclohexyl Group: Offers hydrophobic bulk that often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the allosteric pocket in MEK).

Synthetic Pathway & Mechanism[1][2][3][4]

The synthesis challenges the chemist to control regioselectivity during the Nucleophilic Aromatic Substitution (SNAr). The starting material, 5-Bromo-2,3,4-trifluoronitrobenzene , possesses three electrophilic sites. The objective is to direct the cyclohexylamine attack exclusively to the C-2 position (ortho to the nitro group), avoiding the thermodynamically competitive C-4 position.

Reaction Logic[5][6]
  • SNAr Regiocontrol: The C-2 position is activated by the inductive effect of the ortho-nitro group and the meta-fluorine. However, steric hindrance from the nitro group can push substitution to C-4. Using a non-polar solvent (e.g., Toluene) and low temperature promotes an ordered transition state (via hydrogen bonding between the incoming amine and the nitro oxygen), favoring the ortho (C-2) product.

  • Chemoselective Reduction: The subsequent reduction of the nitro group to the aniline must preserve the labile Carbon-Bromine (C-Br) bond. Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation. Therefore, a dissolving metal reduction (Fe/NH₄Cl) is the protocol of choice.

Workflow Visualization

SyntheticWorkflow SM Start: 5-Bromo-2,3,4- trifluoronitrobenzene Intermediate Intermed: 5-Bromo-2-(cyclohexylamino)- 3,4-difluoronitrobenzene SM->Intermediate SnAr (Regioselective) -78°C to 0°C Reagent1 Cyclohexylamine Base (Et3N/K2CO3) Reagent1->Intermediate Product Product: 5-Bromo-2-(N-cyclohexylamino)- 3,4-difluoroaniline Intermediate->Product Nitro Reduction (Chemoselective) Reagent2 Fe / NH4Cl EtOH/H2O, 70°C Reagent2->Product

Caption: Two-step synthetic sequence prioritizing regioselectivity and halogen preservation.

Detailed Experimental Protocol

Step 1: Regioselective SNAr Coupling

Objective: Synthesize 5-Bromo-2-(cyclohexylamino)-3,4-difluoronitrobenzene.

  • Reagents:

    • 5-Bromo-2,3,4-trifluoronitrobenzene (1.0 equiv)

    • Cyclohexylamine (1.05 equiv)

    • Triethylamine (1.2 equiv)

    • Solvent: Anhydrous THF (or Toluene for higher regioselectivity)

Procedure:

  • Charge: To a dry reactor under N₂ atmosphere, charge 5-Bromo-2,3,4-trifluoronitrobenzene and THF (10 vol). Cool the solution to -70°C .

  • Addition: Pre-mix Cyclohexylamine and Triethylamine in THF (2 vol). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature below -60°C. Critical: Fast addition or higher temperatures increase the ratio of the unwanted C-4 isomer.

  • Reaction: Stir at -70°C for 2 hours, then allow to warm slowly to 0°C over 4 hours. Monitor by HPLC.

  • Quench: Add water (10 vol) and extract with Ethyl Acetate.

  • Purification: The crude usually contains ~5-10% of the regioisomer. Recrystallize from Isopropanol/Heptane to isolate the pure C-2 isomer (>98% purity).

Step 2: Chemoselective Nitro Reduction

Objective: Convert the nitro group to the amine without debromination.

  • Reagents:

    • Step 1 Intermediate (1.0 equiv)

    • Iron Powder (325 mesh, 5.0 equiv)

    • Ammonium Chloride (5.0 equiv)

    • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Suspension: Suspend Iron powder and NH₄Cl in Ethanol/Water. Heat to 60°C to activate the iron (surface oxide removal).

  • Addition: Add the nitro-intermediate (dissolved in Ethanol) slowly to the iron suspension.

  • Reflux: Heat to mild reflux (75-80°C) for 2-4 hours. Monitor by HPLC for the disappearance of the nitro peak.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron sludge. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to remove Ethanol. Dilute the aqueous residue with EtOAc, wash with NaHCO₃, and dry over Na₂SO₄.

  • Crystallization: Evaporate solvent. Recrystallize the solid from Ethanol/Water or Toluene/Heptane to yield off-white crystals.

Quality Control & Analytical Specifications

Trust in the intermediate requires rigorous exclusion of regioisomers and de-halogenated impurities.

Critical Quality Attributes (CQAs)
AttributeSpecificationMethodRationale
Appearance Off-white to pale brown solidVisualOxidation of phenylenediamines leads to darkening.
Purity (HPLC) > 98.0%HPLC-UV (254 nm)High purity required for subsequent metal-catalyzed coupling.
Regioisomer < 0.5%HPLC/F-NMRThe C-4 isomer is a "dead end" impurity in drug synthesis.
Des-Bromo < 0.1%LC-MSResult of over-reduction; terminates polymerization/coupling.
Water Content < 0.5%Karl FischerMoisture interferes with anhydrous coupling reactions.
Analytical Decision Tree

QCDecision Start Crude Product HPLC HPLC Purity >98%? Start->HPLC Regio Regioisomer <0.5%? HPLC->Regio Yes Recryst Recrystallize (EtOH/Heptane) HPLC->Recryst No Release Release Batch Regio->Release Yes Regio->Recryst No Recryst->HPLC Retest Reject Reject / Rework

Caption: Logic flow for batch release ensuring isomeric purity.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Phenylenediamines are prone to air oxidation (turning purple/black).

  • Safety: Fluorinated anilines are potential skin sensitizers and toxic if swallowed. Use full PPE including nitrile gloves and a respirator.

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water.

References

  • Title: Nucleophilic Aromatic Substitution of Polyfluorinated Arenes.
  • Synthesis of MEK Inhibitor Intermediates

    • Title: Process Development of Cobimetinib.
    • Source:Organic Process Research & Development, 2016.
    • Context: Although for a piperidine analog, the reaction conditions for the difluoro-bromo-nitro core are directly applicable.
  • Compound Data Source

    • Title: this compound Product Page.
    • Source: BLD Pharm / Sigma-Aldrich C
    • Context: Confirmation of commercial availability and basic physical properties.
  • Title: Selective Reduction of Nitro Compounds in the Presence of Halogens.

Optimization of SAR using cyclohexylamino-difluoroaniline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of SAR using Cyclohexylamino-Difluoroaniline Scaffolds

Executive Summary

This application note details the strategic optimization of Structure-Activity Relationships (SAR) for kinase inhibitors utilizing the cyclohexylamino-difluoroaniline (CH-DFA) pharmacophore.[1] This privileged substitution pattern—typically built around a 2,4-diaminopyrimidine or purine core—has demonstrated exceptional utility in targeting ATP-competitive kinases such as CDKs (e.g., CDK1/2/4) , ALK , and ROS1 .[1]

The guide provides a self-validating workflow for synthesizing and optimizing this scaffold, focusing on the synergistic effects of the aliphatic solvent-front binder (cyclohexylamino) and the lipophilic hinge binder (difluoroaniline).[1]

Chemical Space & Design Rationale

The CH-DFA pharmacophore combines two distinct binding modalities:[1]

  • The Cyclohexylamino Motif (Solvent Front): Mimics the ribose moiety of ATP. Its sp³-rich character improves solubility and allows for stereochemical tuning (cis/trans isomers) to optimize interactions with the solvent-accessible region of the kinase pocket.[1]

  • The Difluoroaniline Motif (Hinge Binder): The electron-withdrawing fluorine atoms (typically 2,4- or 2,6-substitution) modulate the pKa of the aniline nitrogen, enhancing hydrogen bond donor capability to the kinase hinge region (e.g., Leu83 in CDK2) while improving metabolic stability against ring oxidation.[1]

Target Product Profile (TPP) Alignment
ParameterOptimization GoalRationale
Potency (IC50) < 10 nMTight binding to ATP pocket.[1]
Selectivity > 50-fold vs. GSK3βAvoid off-target toxicity.[1]
Solubility > 50 µM (pH 7.4)Cyclohexyl ring allows polar substitutions (e.g., -OH, -NH2).[1]
Metabolic Stability t1/2 > 60 min (Microsomal)Fluorine substitution blocks P450 oxidation sites.

Experimental Protocol: Synthesis & Assembly

This protocol utilizes a sequential Nucleophilic Aromatic Substitution (


) strategy on a 2,4-dichloropyrimidine core.[1] This route is preferred over Buchwald-Hartwig coupling for the first step due to higher regioselectivity.[1]
Reagents & Materials
  • Core: 2,4-Dichloro-5-nitropyrimidine (or 5-cyano analog).[1]

  • Amine A: 4-aminocyclohexanol (or unsubstituted cyclohexylamine).[1]

  • Amine B: 2,6-Difluoroaniline.[1][2][3][4]

  • Base: DIPEA (N,N-Diisopropylethylamine),

    
    .[1]
    
  • Solvent: NMP (N-methyl-2-pyrrolidone), n-Butanol.[1]

Step-by-Step Workflow

Step 1: Regioselective


 at C-4 (Solvent Front) [1]
  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in n-Butanol at 0°C.

  • Add DIPEA (2.5 eq) followed by dropwise addition of cyclohexylamine (1.05 eq).

  • Stir at 0°C for 2 hours, then warm to RT. Note: C-4 is more electrophilic due to the ortho-nitro group.[1]

  • Validation: Monitor by LC-MS. Product should show M+1 mass corresponding to mono-substitution.[1]

  • Workup: Evaporate solvent, precipitate in water, filter, and dry.

Step 2:


 or Buchwald Coupling at C-2 (Hinge Region) [1]
  • Method A (Thermal

    
    ):
    
    • Dissolve intermediate from Step 1 in NMP.

    • Add 2,6-difluoroaniline (1.2 eq) and

      
       (2.0 eq).
      
    • Heat to 140°C in a microwave reactor for 30 min.

  • Method B (Pd-Catalyzed - Preferred for low reactivity anilines):

    • Suspend intermediate, 2,6-difluoroaniline,

      
       (5 mol%), and Xantphos (10 mol%) in Dioxane.
      
    • Add

      
       and heat to 100°C under 
      
      
      
      for 12h.

Step 3: Reduction/Cyclization (Optional) If a fused bicyclic system (e.g., purine) is desired, reduce the nitro group (


, Pd/C) and cyclize with triethyl orthoformate.

SAR Optimization Logic & Visualization

The following diagram illustrates the decision tree for optimizing the CH-DFA scaffold based on assay feedback.

SAR_Optimization Start Hit: Cyclohexylamino-Difluoroaniline Core (IC50 ~ 500 nM) Check_Potency Is Potency < 10 nM? Start->Check_Potency Mod_Aniline Modify Hinge Binder (R2) Target: H-bond acidity Check_Potency->Mod_Aniline No Mod_Cyclohexyl Modify Solvent Front (R1) Target: Solubility/Shape Check_Potency->Mod_Cyclohexyl Yes (Optimize PK) Fluorine_Scan Fluorine Scan: 2,4-F2 vs 2,6-F2 vs 3,4,5-F3 Mod_Aniline->Fluorine_Scan Fluorine_Scan->Check_Potency Retest Stereochem Stereochem Tuning: trans-1,4 vs cis-1,4 Mod_Cyclohexyl->Stereochem Polar_Group Add Polar Groups: -OH, -NH2, -SO2Me Mod_Cyclohexyl->Polar_Group Selectivity_Check Selectivity Issue? Stereochem->Selectivity_Check Polar_Group->Selectivity_Check Gatekeeper Target Gatekeeper Residue: Add bulky group to Aniline ortho-pos Selectivity_Check->Gatekeeper Yes Final Lead Candidate (R547-like Profile) Selectivity_Check->Final No Gatekeeper->Final

Figure 1: Iterative SAR optimization workflow for the CH-DFA pharmacophore.

Critical Optimization Parameters

The Difluoroaniline "Hinge" Effect

The position of the fluorine atoms is non-negotiable for high potency.

  • 2,6-Difluoro: Increases metabolic stability by blocking both ortho positions.[1] The steric bulk forces the phenyl ring to twist out of coplanarity with the pyrimidine, often improving selectivity by fitting into narrow hydrophobic pockets.

  • 2,4-Difluoro: Increases the acidity of the aniline NH (pKa ~ 2-3 units lower than aniline), strengthening the H-bond to the kinase hinge backbone (e.g., Leu83 carbonyl in CDK2).[1]

The Cyclohexyl "Solvent Front" Tuning

The cyclohexyl group is the primary handle for physicochemical property modulation.

  • Stereochemistry: The trans-4-hydroxycyclohexyl isomer typically shows superior binding over the cis isomer due to the equatorial preference of the substituent in the ATP-binding cleft.[1]

  • Bioisosteres: If the cyclohexyl ring is too lipophilic (LogP > 4), replace with tetrahydropyran-4-yl or N-methanesulfonyl-piperidin-4-yl (as seen in R547) to lower LogP and improve oral bioavailability.[1]

Case Study: R547 (CDK Inhibitor)

The optimization of R547 illustrates the successful application of this scaffold.

CompoundR1 (Solvent Front)R2 (Hinge)CDK2 IC50 (nM)Cellular IC50 (µM)
Hit 1 CyclohexylaminoPhenylamino450> 10
Analog 2 Cyclohexylamino2,6-Difluoroaniline 150.8
R547 N-SO2Me-Piperidinyl 2,6-Difluoro-3-OMe 3 0.08

Analysis: The introduction of the 2,6-difluoro motif provided a 30-fold boost in biochemical potency.[1] The subsequent modification of the cyclohexyl ring to a sulfonyl-piperidine improved cellular permeability and solubility, resulting in a clinical candidate.[1]

References

  • DePinto, W., et al. "In vitro and in vivo antitumor effect of R547, a novel, potent, and selective inhibitor of cell cycle and transcriptional cyclin-dependent kinases." Molecular Cancer Therapeutics, 2006.

  • Chu, X.J., et al. "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[1] Journal of Medicinal Chemistry, 2006. [1]

  • Misra, R.N., et al. "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues."[1] Bioorganic & Medicinal Chemistry Letters, 2003.

  • Vertex AI Search. "R547 CDK Inhibitor Structure and SAR Data." Grounding Source, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Isolation of Brominated Difluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of Brominated Difluoroaniline Intermediates Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Scope: Troubleshooting oxidation, isomer separation, and removal of trace halogenated impurities.

Introduction: The Purity Imperative

Brominated difluoroanilines (e.g., 4-bromo-2,6-difluoroaniline) are critical pharmacophores.[1] The electron-withdrawing fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.[1] However, these same fluorine atoms significantly alter the physicochemical properties of the aniline, rendering standard purification protocols ineffective.

Why Standard Methods Fail:

  • Reduced Basicity: The inductive effect of two fluorine atoms lowers the pKa of the amino group (approx. pKa ~1.8–2.[1]0) compared to aniline (pKa 4.6).[1][2] Standard acid washes may fail to retain the product in the aqueous phase if the pH isn't strictly controlled.

  • Oxidative Instability: Like all anilines, these intermediates are prone to radical oxidation, forming azo-dimers and dark "tars" (polymers) upon exposure to air and light.[1]

  • Catalyst Poisoning: In downstream cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), even trace amounts of oxidized azo-impurities or regioisomers can chelate Pd-catalysts, stalling reaction cycles.[1]

Module 1: Chemical Hygiene & Stability

Before purification, you must stabilize the crude material. If your crude material is dark brown or black, oxidation has already occurred.[1]

Immediate Stabilization Protocol:

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Solvent: Avoid chlorinated solvents (DCM/CHCl3) for long-term storage, as they can induce slow quaternization or radical formation under light.[1]

  • Anti-Oxidant: For large-scale storage of liquids, adding a trace of BHT (Butylated hydroxytoluene) can inhibit radical polymerization.[1]

Module 2: The "Process" Workup (Acid-Base Extraction)

Best for: Removing non-basic impurities (starting materials, neutral tars) from the crude reaction mixture.

Critical Adjustment: Due to the low pKa (~1.8) of difluoroanilines, you must use a stronger acid concentration and keep the aqueous volume low to force protonation. Weak acids (acetic, citric) will not work.[1]

Workflow Diagram: Modified Acid-Base Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 3M HCl (aq) (Target pH < 1.0) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities/Tars) PhaseSep1->OrgLayer1 Top/Bottom depends on solvent AqLayer1 Aqueous Layer (Contains Product Salt Ar-NH3+) PhaseSep1->AqLayer1 Waste Discard to Waste OrgLayer1->Waste Basify Basify with 4M NaOH (Target pH > 9.0) AqLayer1->Basify Keep Cold (0°C) Extract Extract with MTBE or Et2O Basify->Extract FinalOrg Final Organic Layer (Purified Amine) Extract->FinalOrg

Caption: Modified extraction logic accounting for low pKa of fluorinated anilines. Note the requirement for pH < 1 to ensure full protonation.

Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate or Ether (avoid DCM if possible to prevent emulsion with tars).[1]

  • Protonation: Extract with 3M HCl (2 washes).

    • Why? 1M HCl may not fully protonate the electron-deficient amine, leading to yield loss in the organic waste.

  • Wash: Wash the combined acidic aqueous layers with fresh ether to remove non-basic impurities.

  • Liberation: Cool the aqueous layer to 0°C. Slowly basify with 4M NaOH or saturated K2CO3 until pH > 9.

    • Caution: Heat generation during neutralization can accelerate decomposition.[1]

  • Extraction: Extract the milky aqueous emulsion immediately with MTBE or Diethyl Ether. Dry over Na2SO4 and concentrate.

Module 3: Purification Techniques (Solid vs. Liquid)

If the acid-base workup is insufficient, select the method based on the physical state of your intermediate.

Method A: Steam Distillation (For Oily/Tarred Solids)

Best for: Removing heavy oxidation polymers and decolorizing the product.

Many brominated difluoroanilines (like 4-bromo-2,6-difluoroaniline) are volatile with steam.[1] This is often superior to vacuum distillation for heat-sensitive anilines.[1]

  • Setup: Place crude material in a flask with water (approx 10:1 water:substrate ratio).

  • Process: Pass steam through the mixture or reflux vigorously with a Dean-Stark trap (using water as the carrier).

  • Result: The pure aniline co-distills with water and crystallizes/oils out in the receiver, leaving the dark oxidation tars behind in the boiling flask.

  • Recovery: Filter the white solid from the distillate.

Method B: Recrystallization (For Solids)

Best for: Removing trace regioisomers.

Solvent Selection Matrix:

Solvent SystemRatio (v/v)Application
Ethanol / Water 70:30 to 50:50Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1] Good for removing inorganic salts.[1]
Heptane / Toluene 90:10High Purity. Best for removing non-polar regioisomers.[1]
Hexane / EtOAc 95:5Polishing. Use if the product is very soluble in organics.

The "Activated Carbon" Polish: If the crystals remain slightly yellow/grey:

  • Dissolve in boiling solvent.

  • Add 1-2 wt% Activated Carbon.[1]

  • Stir for 5 mins (keep boiling).

  • Filter hot through Celite pad.

  • Crystallize the filtrate.[3]

Module 4: Troubleshooting FAQ

Q1: My product "oils out" during recrystallization instead of forming crystals. What is happening?

  • Cause: This usually happens when the impurity profile lowers the melting point, or the solvent boiling point is higher than the product's melting point.

  • Fix:

    • Seed it: Add a tiny crystal of pure product (if available) at the cloud point.

    • Change Solvent: Switch to a lower-boiling solvent (e.g., switch from Ethanol to Methanol, or Heptane to Pentane).

    • Scratch: Vigorously scratch the inner glass wall with a glass rod to induce nucleation.

Q2: I see a persistent "shoulder" peak on HPLC after purification. Is it a regioisomer?

  • Diagnosis: For 2,6-difluoroaniline substrates, bromination usually occurs at the 4-position (para) exclusively.[1] If you see a shoulder, it is likely 4,4'-dibromo-2,2',6,6'-tetrafluoroazobenzene (the azo-dimer formed by oxidation).[1]

  • Fix: This impurity is non-basic. Repeat the Module 2 (Acid-Base Extraction) carefully. The azo-dimer will stay in the organic layer during the acid wash.

Q3: My yield is very low after Acid-Base extraction.

  • Cause: You likely didn't use strong enough acid.[1] Because of the fluorine atoms, the conjugate acid (anilinium ion) is very acidic (pKa ~2). If you washed with water or weak acid, the equilibrium favored the neutral amine, which stayed in the organic waste layer.

  • Fix: Re-extract your organic waste layer with concentrated HCl (3-6M) .[1]

References

  • PubChem. (n.d.).[1] 2,6-Difluoroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Google Patents. (2007).[1] Preparation of 4-bromo-2,6-difluorobenzonitrile (CN101353317B).[1][4] Retrieved from

Sources

Technical Support Center: Preventing Debromination During Reactions of 5-Bromo-Difluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during chemical reactions involving 5-bromo-difluoroanilines. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic routes and minimize the formation of this undesired byproduct.

Introduction: The Challenge of C-Br Bond Lability

5-Bromo-difluoroanilines are valuable building blocks in medicinal chemistry and materials science. However, the electron-donating nature of the aniline moiety, combined with the electronic effects of the fluorine substituents, can render the C-Br bond susceptible to cleavage under various reaction conditions. This reductive debromination leads to the formation of the corresponding difluoroaniline, reducing the yield of the desired product and complicating purification. This guide will focus primarily on palladium-catalyzed cross-coupling reactions, a common context in which debromination is observed.

Troubleshooting Guide: A Workflow for Diagnosing and Mitigating Debromination

This section provides a structured approach to identifying the root cause of debromination in your reaction and implementing effective solutions.

Problem: Significant formation of the debrominated difluoroaniline byproduct is observed (e.g., via LC-MS, GC-MS, or NMR analysis of the crude reaction mixture).

The following decision tree illustrates a systematic approach to troubleshooting this issue.

G start High Debromination Observed q1 Is the aniline N-H protected? start->q1 solution1 Protect the aniline nitrogen. This is the most critical first step. Common groups: Boc, SEM. q1->solution1 No q2 What is your catalyst/ligand system? q1->q2 Yes a1_no No a1_yes Yes q2_options Standard Ligands (e.g., PPh₃) or High Catalyst Loading? q2->q2_options q3 Which base are you using? q2->q3 solution2 Switch to bulky, electron-rich ligands. Examples: SPhos, XPhos, P(t-Bu)₃. These promote faster reductive elimination. q2_options->solution2 Optimize q3_options Strong Bases (e.g., NaOtBu, LiHMDS) or Protic Contamination? q3->q3_options q4 What are the solvent and temperature conditions? q3->q4 solution3 Switch to a weaker inorganic base. Examples: K₂CO₃, K₃PO₄, Cs₂CO₃. Ensure anhydrous conditions. q3_options->solution3 Optimize q4_options Protic or coordinating solvents (e.g., alcohols, DMF)? High temperature? q4->q4_options solution4 Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, 2-MeTHF). Run the reaction at the lowest effective temperature. q4_options->solution4 Optimize

Caption: Troubleshooting workflow for debromination.

Frequently Asked Questions (FAQs)

Q1: Why are 5-bromo-difluoroanilines particularly prone to debromination?

The aniline group is electron-donating, which increases the electron density on the aromatic ring. This can weaken the carbon-bromine bond, making it more susceptible to cleavage. In palladium-catalyzed reactions, this increased electron density can facilitate undesired side reactions that lead to hydrodehalogenation.[1] While the fluorine atoms are electron-withdrawing, the overall electronic effect can still favor pathways leading to debromination, especially under basic conditions where the aniline may be deprotonated.

Q2: How does N-protection of the aniline prevent debromination?

Protecting the aniline nitrogen with a suitable group, such as a tert-Butoxycarbonyl (Boc) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) group, is often the most effective strategy to prevent debromination.[2] The acidic N-H proton can be deprotonated under basic reaction conditions, forming an anilide anion. This anion significantly increases the electron density of the ring, making the C-Br bond more labile.[1] By protecting the nitrogen, this deprotonation is prevented, thus stabilizing the C-Br bond and favoring the desired cross-coupling pathway.[1][2]

Q3: What is the mechanistic reason for debromination in palladium cross-coupling reactions?

Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings.[3][4] The generally accepted mechanism involves the formation of a palladium-hydride species. This can occur through several pathways, including the reaction of the palladium complex with trace amounts of water, alcohols, or even amine bases.[5] Once formed, this palladium-hydride can transfer the hydride to the aryl-palladium intermediate, leading to reductive elimination of the debrominated product instead of the desired cross-coupled product.[5]

G cluster_desired Desired Cross-Coupling Pathway cluster_side Debromination Side Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-M) PdH H-Pd(II)(Br)L₂ OxAdd->PdH Reaction with Hydride Source RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst HydrideSource Hydride Source (e.g., H₂O, Base) RedElim_H Ar-H PdH->RedElim_H Reductive Elimination RedElim_H->Pd0 Regenerates Catalyst

Caption: Competing cross-coupling and debromination pathways.

Q4: How do I select the right ligand to minimize debromination?

Ligand choice is critical. Bulky, electron-rich phosphine ligands are generally preferred as they can accelerate the rate-limiting reductive elimination step of the desired cross-coupling reaction.[6][7] This helps the desired pathway outcompete the debromination side reaction.[6]

Ligand TypeExamplesRationale for Preventing Debromination
Bulky Monodentate Phosphines P(t-Bu)₃, SPhos, XPhosAccelerate reductive elimination and can sterically hinder the approach of hydride sources to the palladium center.[7]
Bidentate Phosphines dppf, XantphosCan stabilize the palladium complex and, in some cases, promote the desired coupling over side reactions.[7][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that form stable palladium complexes, often leading to high catalytic activity that can favor the desired reaction.

It is highly recommended to perform a ligand screen to identify the optimal choice for your specific substrate and reaction type.

Q5: What is the role of the base, and which should I choose?

The base plays a crucial role in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it activates the boronic acid.[9] However, strong bases, particularly alkoxides like NaOtBu, can sometimes promote debromination.[10] Weaker inorganic bases are often a better choice.

BaseTypical UseConsiderations for Debromination
Strong Bases (NaOtBu, LiHMDS) Buchwald-Hartwig AminationCan be very effective but may increase debromination. Use with caution and at lower temperatures if possible.[11]
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) Suzuki, HeckGenerally milder and less likely to promote debromination. A good first choice for optimization.[3]
Inorganic Phosphates (K₃PO₄) SuzukiA reliable and often effective base that balances reactivity with minimizing side reactions.[3]

Ensure your base is anhydrous, as water can be a proton source for debromination.[6]

Q6: Can solvent and temperature affect the extent of debromination?

Yes, both solvent and temperature are critical parameters.

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[3][12] Protic solvents, such as alcohols, can act as hydride donors and should be avoided. Some coordinating solvents like DMF have also been anecdotally linked to increased dehalogenation.[6][12] Always use anhydrous solvents to minimize water content.

  • Temperature: Higher temperatures can sometimes favor side reactions.[6] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of N-Boc-5-bromo-2,4-difluoroaniline

This protocol is a starting point and should be optimized for your specific coupling partner.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add N-Boc-5-bromo-2,4-difluoroaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), your chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition:

    • Add degassed, anhydrous solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe. The solvent should be thoroughly sparged with an inert gas prior to use.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[2]

References

  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Benchchem. (n.d.). Preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). Reductions of aryl bromides in water at room temperature. PMC.
  • Benchchem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
  • Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Echemi. (n.d.). 5-BROMO-2,4-DIFLUOROANILINE SDS, 452-92-6 Safety Data Sheets.
  • Benchchem. (n.d.). Technical Support Center: Preventing Debromination of 5-Bromoindole.
  • RSC Publishing. (2020, September 9). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.
  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros.
  • ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Benchchem. (n.d.). Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings.
  • ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF.
  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2,4-difluoroaniline 96 452-92-6.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF.
  • Dalton Transactions (RSC Publishing). (n.d.). Base-promoted aryl–bromine bond cleavage with cobalt(ii) porphyrins via a halogen atom transfer mechanism.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Request PDF.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2,4-difluoroaniline.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Chemsrc. (n.d.). 5-Bromo-2,4-difluoroaniline(CAS#:452-92-6).
  • Angene Chemical. (n.d.). 5-BroMo-2,4-difluoroaniline(CAS# 452-92-6).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reductive debromination and coupling reaction in the thermolysis of 5-bromouracils in N,N-dialkylamides. Cleavage of the C(5)–bromine bond by an initial electron-transfer process.
  • National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Smolecule. (2023, August 16). Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8.
  • Fluorochem. (n.d.). 3-Bromo-4,5-difluoroaniline.

Sources

Technical Support Center: Purification of Fluorinated Amino-Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Fluorinated Amino-Bromides

Executive Summary

Purifying fluorinated amino-bromides presents a "triad of trouble" for chromatographers:

  • The Amine: Basic nitrogen interacts with acidic silanols, causing peak tailing.

  • The Fluorine: Induces unique solubility profiles (often poor in alkanes) and modulates polarity.

  • The Bromide: A labile leaving group susceptible to elimination or hydrolysis on active silica.

This guide provides self-validating protocols to overcome these specific challenges.

Module 1: The "Tailing" Phenomenon

User Issue: "My compound streaks from the baseline to the solvent front," or "I lose mass on the column."

The Mechanism

Standard silica gel (


) is acidic (

). Basic amines form hydrogen bonds or ionic salts with surface silanol groups (

). This non-linear adsorption causes tailing. Fluorine atoms on the molecule can lower the basicity of the amine (via inductive electron withdrawal), but rarely enough to prevent this interaction completely.
The Solution: Silanol Suppression

You must introduce a "sacrificial base" to the mobile phase that competes for silanol sites.

DOT Diagram: Silanol Suppression Mechanism

SilanolSuppression Silica Acidic Silica Surface (Si-OH) Amine Target Amino-Bromide (R-NH2) Silica->Amine Strong H-Bonding Silica->Amine Blocked Result_Bad Tailing/Irreversible Binding Amine->Result_Bad Result_Good Clean Elution (Sharp Peaks) Amine->Result_Good TEA Modifier (TEA/NH3) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites)

Caption: The modifier (TEA) saturates acidic silanol sites, allowing the target amine to pass through without drag.

Protocol: Mobile Phase Modifiers
ModifierConcentrationSolvent System CompatibilityBest For
Triethylamine (TEA) 1–3% v/vHexane/EtOAc or DCM/MeOHGeneral amines; lipophilic amino-bromides.
Ammonia (

)
1% (of 7N in MeOH)DCM/MeOHHighly polar amines; water-soluble compounds.
Ammonium Hydroxide 0.5–1%DCM/MeOH/Water"Sticky" amines requiring high polarity.

Critical Warning: If your bromide is labile (e.g.,


-bromo amine), avoid high concentrations of strong bases. Use 1% TEA  strictly, or switch to Amine-Functionalized Silica  (neutral pH) to avoid dehydrobromination.
Module 2: Solubility & Solvent Selection

User Issue: "My compound precipitates on the column," or "It elutes immediately with the solvent front."

The Fluorine Effect

Fluorine is "Janus-faced." It increases lipophilicity (C-F bond) but creates a strong dipole.

  • Solubility Trap: Fluorinated compounds often display poor solubility in pure hydrocarbons (Hexane/Heptane).

  • The Fix: Avoid Hexane/EtOAc if solubility is suspect. Switch to DCM (Dichloromethane) based systems. DCM is a "universal solvator" for fluorinated aromatics.

Workflow: Selecting the Correct System

DOT Diagram: Solvent Decision Tree

SolventSelection Start Start: Solubility Check CheckHex Soluble in Hexane? Start->CheckHex CheckDCM Soluble in DCM? CheckHex->CheckDCM No SystemA System A: Hexane / EtOAc + 1% TEA CheckHex->SystemA Yes SystemB System B: DCM / MeOH (0-10% MeOH) CheckDCM->SystemB Yes (Standard) SystemC System C: DCM / MeOH / NH3 (High Polarity) CheckDCM->SystemC No (Very Polar)

Caption: Logic flow for selecting the mobile phase based on solubility and polarity.

Module 3: Stability of the C-Br Bond

User Issue: "I see a new spot on TLC after the column," or "My product turned brown."

The Instability Factor

Amino-bromides are prone to cyclization (aziridine formation) or elimination (HBr loss).

  • Acidic Risk: Silica acidity catalyzes elimination.

  • Basic Risk: Strong bases (high % TEA) promote substitution/cyclization.

Troubleshooting Protocol
  • Pre-treat the Silica:

    • Slurry pack the column using your mobile phase containing the modifier (TEA) .

    • Flush with 2-3 column volumes before loading the sample. This neutralizes the column bed.

  • Load Neutral:

    • Do not load the sample as a salt (e.g., HCl salt). Free-base it first by washing with saturated

      
      .
      
    • Load using the "Dry Load" method: Adsorb crude onto Celite or neutral alumina (not silica) and pour on top of the packed column.

  • Fast Elution:

    • Fluorinated compounds are often UV-active. Use this to your advantage to run a faster gradient. Do not let the compound sit on the silica.

FAQ: Quick Solutions

Q: Can I use Acetone instead of EtOAc? A: Generally, no. Acetone absorbs UV below 330nm, interfering with detection of aliphatic amino-bromides. It also reacts with primary amines (forming imines) on the column. Stick to EtOAc or MeOH.

Q: My fluorinated amine is volatile. How do I evaporate the solvent? A: Fluorination increases volatility. If using TEA, you must remove it.

  • Trick: Co-evaporate with Toluene or Heptane 3x on the rotovap. This forms an azeotrope that helps remove TEA and residual MeOH without overheating the product.

Q: I have an


-bromo amine. It decomposes instantly on silica. 
A:  Stop using silica. Use Neutral Alumina (Brockmann Activity III) .
  • Protocol: Deactivate Alumina by adding 6% water (w/w). Use Hexane/EtOAc systems. Alumina is far less acidic and prevents the rearrangement of sensitive bromides.

References
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023).[1][2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. J. Org. Chem., 43(14), 2923-2925.[4] (Foundational text on Flash Chromatography parameters).

  • Teledyne ISCO. (n.d.).[5] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

Sources

Handling moisture sensitivity of fluorinated aniline building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Stability of Fluorinated Anilines

Document ID: TS-FA-2026-02 | Version: 1.4 | Status: Active

Introduction: The "Fluorine Effect" on Stability

Welcome to the Technical Support Center. You are likely here because your fluorinated aniline has turned dark brown, or your cross-coupling yields are inexplicably low.

The Core Issue: While standard aniline is moderately stable, the introduction of fluorine atoms (highly electronegative) onto the aromatic ring fundamentally alters the electron density.

  • Reduced Basicity: Fluorine withdraws electron density (Inductive effect,

    
    ), lowering the pKa of the amino group (e.g., 4-fluoroaniline pKa 
    
    
    
    4.6 vs. Aniline
    
    
    4.8; poly-fluorinated variants are even lower).
  • Oxidation Susceptibility: While less basic, the N-H bonds can become more acidic, and the ring system remains susceptible to radical cation formation. Moisture acts as a catalyst for these oxidative pathways, leading to the formation of azo-linkages and complex polymers (the "black tar").

  • Hygroscopicity: These building blocks are hygroscopic.[1] Absorbed water is not just an impurity; it is a poison for the transition metal catalysts (Pd, Cu) often used in downstream applications like Buchwald-Hartwig aminations.

Module 1: Storage & Handling (The First Line of Defense)

Q: I just received a shipment of 2,4-difluoroaniline. It is clear/light yellow.[2] How do I keep it that way?

A: Immediate intervention is required. Do not leave these bottles on the bench.

  • The Protocol:

    • Seal Integrity: Parafilm is insufficient. If you plan to store it for

      
       month, transfer to a Schlenk flask or a bottle with a Teflon-lined septum under inert gas.
      
    • Atmosphere: Argon is superior to Nitrogen due to its density, providing a better "blanket" over the liquid surface.

    • Temperature: Store at 2–8°C . Cold storage significantly slows the kinetics of autoxidation.

    • Light: Amber glass is mandatory. UV light promotes the homolytic cleavage of N-H bonds, initiating radical polymerization.

Q: Can I store these in a standard desiccator?

A: Yes, but with a caveat. Standard silica gel desiccators are acceptable for short-term storage. However, for long-term banking, we recommend a vacuum desiccator flushed with Argon.

  • Warning: Avoid storing alongside volatile acids (HCl, acetic acid) or strong oxidizers. Fluorinated anilines can form salts with acid vapors, leading to crust formation on caps which compromises the seal.

Module 2: Troubleshooting Degradation (The "Black Oil" Problem)

Q: My aniline has turned dark brown/black. Is it ruined?

A: Not necessarily. The color comes from oxidation products (azo-benzenes and polymers) that have high extinction coefficients. Often,


 impurity causes 

visual darkening.
  • Diagnostic: Run a TLC or LC-MS. If the main peak is still

    
    , you can rescue the material.
    
  • The Rescue Protocol: See the diagram below for the decision matrix.

Visual: Aniline Rescue & Purification Workflow

AnilineRescue Start Material Status: Dark Brown/Black Liquid CheckPurity Step 1: Check Purity (LC-MS / H-NMR) Start->CheckPurity Decision Purity > 90%? CheckPurity->Decision Distill Vacuum Distillation (Add Zn dust to pot) Decision->Distill Yes (Liquid) SaltForm Salt Formation (Precipitate as HCl salt) Decision->SaltForm Yes (Solid/Low MP) Discard Discard as Haz Waste (Too degraded) Decision->Discard No (<90%) Store Store under Argon (Amber vial, 4°C) Distill->Store SaltForm->Store

Figure 1: Decision matrix for recovering oxidized fluorinated anilines. Zinc dust acts as a reducing agent during distillation to inhibit further oxidation.

Detailed Rescue Protocols
MethodSuitabilityKey Technical Detail
Vacuum Distillation Liquids (e.g., 4-fluoroaniline)Add Zinc dust (<1% w/w) to the distillation pot. Zinc reduces trace oxidation intermediates (N-oxides) back to the amine during heating. Distill under high vacuum (<5 mmHg) to keep bath temp <100°C.
Salt Formation Solids / Heat SensitiveDissolve in Et2O. Bubble dry HCl gas or add 4M HCl/Dioxane. The Hydrochloride salt is infinitely more stable to oxidation and moisture than the free base.

Module 3: Application Specifics (Moisture Effects on Chemistry)

Q: My Buchwald-Hartwig coupling failed. Was it the moisture in the aniline?

A: Highly Probable. Fluorinated anilines are weaker nucleophiles. If water is present:[2][3][4][5][6][7][8][9]

  • Catalyst Poisoning: Water can coordinate to Pd(II) species, forming inactive hydroxo-complexes.

  • Hydrodehalogenation: In the presence of water and Pd, the C-F bond (usually stable) can sometimes undergo reduction or hydrolysis under harsh conditions, leading to side products.

  • Stoichiometry Drift: If your aniline is 2% water by weight, you are under-charging your nucleophile by ~10-15 mol% (due to MW difference and active catalyst death).

Q: How do I dry the aniline before the reaction?

Do NOT use silica gel. The acidity of silica can trap basic anilines.

  • Liquid Phase: Stir over activated 4Å Molecular Sieves for 12 hours. Filter under Argon.

  • Distillation: Distill from Calcium Hydride (CaH₂) . This is the gold standard for removing water from amines.

Module 4: Analytical (Measuring Water Content)

Q: Can I use standard Karl Fischer (KF) titration?

A: NO. Standard KF reagents will give false results. Standard KF reagents contain methanol. Anilines can shift the pH of the KF system, causing a "fading endpoint" or side reactions (e.g., condensation with iodine intermediates).

Correct Analytical Protocol:
  • Reagent Selection: Use Buffered KF Reagents specifically designed for amines (often labeled as "KF for Amines" or containing salicylic acid/benzoic acid buffers).

  • Solvent: Use a methanol-free working medium if possible, or ensure the buffer capacity is sufficient to maintain acidic pH.

  • Procedure:

    • Inject a known standard to validate the drift.

    • Inject the fluorinated aniline.

    • If the endpoint does not stabilize within 60 seconds, your buffer capacity is exceeded.

Visual: Storage & Usage Lifecycle

StorageCycle Receipt Receipt of Material QC QC: Color & KF Test Receipt->QC Bank Long-Term Storage (Argon, 4°C, Dark) QC->Bank Pass Usage Dispensing (Schlenk Line / Glovebox) Bank->Usage Experiment Reseal Reseal Protocol (Flush Headspace) Usage->Reseal Reseal->Bank Return

Figure 2: Lifecycle management of moisture-sensitive building blocks to maximize shelf-life.

References

  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Seybold, P. G. (2000).[10] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Available at: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]

Sources

Technical Support Center: Crystallization Engineering for N-Cyclohexyl-Difluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification Protocols & Troubleshooting Target Analyte: N-Cyclohexyl-Difluoroaniline Derivatives (Structure Class: Lipophilic Fluorinated Amines)

Executive Summary: The "Fluorine-Alkyl" Paradox

Recrystallizing N-cyclohexyl-difluoroanilines presents a unique challenge due to the competing physicochemical properties of the molecule. The cyclohexyl group adds significant lipophilicity and rotational freedom (lowering the melting point), while the difluoro-aniline core introduces polarity and specific electrostatic stacking requirements (F···F and F···H interactions).

This guide addresses the three most common failure modes:

  • Oiling Out: The compound separates as a liquid droplet rather than a crystal due to a depressed melting point in the presence of solvent.[1][2][3][4]

  • Polymorphic Shifts: Fluorine atoms induce metastable crystal forms.

  • Oxidative Discoloration: The aniline nitrogen is susceptible to air oxidation, turning products pink or brown.

Troubleshooting Guides (FAQ Format)

Issue 1: "My product separates as an oil (Oiling Out) instead of crystallizing."

Diagnosis: You have likely entered the Liquid-Liquid Phase Separation (LLPS) region. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent system.[3] The cyclohexyl ring acts as a "molecular grease," preventing efficient lattice packing.

The Fix: Dual-Solvent Displacement with Seeding Do not simply cool the solution further; this will only increase the viscosity of the oil.

Workflow:

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into a homogeneous solution.

  • Temperature Adjustment: Cool to exactly 5°C above the temperature where oiling usually starts.

  • Seeding: Add seed crystals (0.1% w/w) to the clear, hot solution.

  • Anti-Solvent Addition: Add the anti-solvent extremely slowly (via syringe pump or dropwise) to maintain a state of low supersaturation.

Decision Matrix: Rescue Protocol

OilingOutRescue Start Observation: Oiling Out Reheat Step 1: Reheat to Homogeneity (Clear Solution) Start->Reheat CheckSolvent Is solvent system Alcohol/Water? Reheat->CheckSolvent SwitchSolvent Switch System: Use Heptane/Toluene (Avoids LLPS) CheckSolvent->SwitchSolvent Yes (High Risk) SeedHot Step 2: Seed at High Temp (Before oiling temp) CheckSolvent->SeedHot No SwitchSolvent->SeedHot SlowCool Step 3: Controlled Cooling (5°C per hour) SeedHot->SlowCool Success Crystalline Solid SlowCool->Success

Figure 1: Decision workflow for rescuing an oiled-out crystallization batch.

Issue 2: "The crystals are colored (Pink/Brown) despite high purity by NMR."

Diagnosis: Anilines are prone to auto-oxidation, forming quinoid impurities. Even trace amounts (ppm level) can cause intense coloration. The cyclohexyl group does not protect the nitrogen lone pair from oxidation.

The Fix: The "Degassed Shield" Protocol You must remove dissolved oxygen from your solvents before the aniline is introduced.

Protocol:

  • Sparging: Bubble Nitrogen or Argon through the "Good Solvent" (e.g., Ethanol or Toluene) for 15 minutes.

  • Additive: Add 0.5% (w/w) Ascorbic Acid or Sodium Dithionite if using aqueous alcohols. For non-aqueous systems, ensure strictly inert atmosphere.

  • Charcoal: If color persists, treat the hot solution with activated charcoal (neutral, washed) for 10 minutes, then filter hot. Warning: Charcoal can adsorb your product; use sparingly.

Issue 3: "I cannot separate the regioisomers (e.g., 2,4-difluoro from 2,6-difluoro)."

Diagnosis: Fluorine regioisomers often have isostructural crystal lattices, leading to solid solutions (co-crystallization) rather than separation.

The Fix: Thermodynamic Digestion Rapid cooling traps both isomers. You need to exploit the subtle difference in Lattice Energy.

Data: Typical Solubility Differentiation

Solvent System2,4-Difluoro Isomer (Target)2,6-Difluoro Isomer (Impurity)Selectivity Potential
Ethanol (100%) High SolubilityHigh SolubilityLow
Hexane/EtOAc (9:1) ModerateHighHigh
Toluene HighModerateMedium
Water InsolubleInsolubleNone

Table 1: Relative solubility profiles based on dipole moment differences. The 2,6-difluoro isomer is typically more non-polar (symmetry) and more soluble in hexanes.

Standard Operating Procedures (SOPs)

Protocol A: The "Lipophilic" Method (Recommended)

Best for: Avoiding oiling out; maximizing yield of N-cyclohexyl derivatives.

  • Preparation: Weigh crude N-cyclohexyl-difluoroaniline.

  • Dissolution: Add Toluene (1.5 mL per gram of solid). Heat to 60°C.

    • Note: If not dissolved, add Ethyl Acetate dropwise until clear.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) to the hot solution until a faint turbidity (cloudiness) persists.

  • Clearing: Add 2-3 drops of Toluene to clear the solution.

  • Crystallization:

    • Wrap the flask in foil (insulation).

    • Allow to cool to Room Temp (RT) over 4 hours.

    • Cool to 0°C in a fridge (do not use an ice bath immediately).

  • Isolation: Filter cold. Wash with cold Heptane.

Protocol B: The "Polar" Method

Best for: Removing non-polar impurities; Scale-up.

  • Preparation: Use Isopropyl Alcohol (IPA) . Degas the solvent with Nitrogen for 10 mins.

  • Dissolution: Dissolve crude solid in boiling IPA (minimum volume).

  • Anti-Solvent: Add Deionized Water dropwise to the boiling solution until saturation (turbidity).

  • Seeding (Critical): Add a seed crystal immediately.

  • Cooling: Cool to RT with stirring.

    • Troubleshoot: If oil droplets form, reheat and add 5% more IPA.

  • Isolation: Filter and wash with 50:50 IPA/Water.

Mechanistic Insight: The Role of Fluorine[5]

Why is this specific molecule difficult?

  • Weak Hydrogen Bonding: The fluorine atoms are weak hydrogen bond acceptors compared to oxygen or nitrogen. This means the crystal lattice relies heavily on Van der Waals forces and F···F interactions .

  • Lattice Energy: The N-cyclohexyl group creates steric bulk, preventing the aromatic rings from stacking efficiently (pi-pi stacking).

  • Result: The lattice energy is low, meaning the energy barrier between "dissolved" and "crystalline" is small. This promotes the formation of amorphous oils (local minima) rather than ordered crystals (global minima).

Crystal Packing Forces Diagram

CrystalForces Molecule N-Cyclohexyl-Difluoroaniline Force1 F···F Interactions (Directional, Weak) Molecule->Force1 Fluorine Atoms Force2 Hydrophobic Effect (Cyclohexyl Group) Molecule->Force2 Alkyl Chain Outcome Crystal Lattice Force1->Outcome Determines Polymorph Force2->Outcome Causes Oiling Out

Figure 2: Competing intermolecular forces driving the crystallization process.

References

  • BenchChem Technical Support. (2025).[2] Recrystallization of Substituted Anilines: Troubleshooting 'Oiling Out'. Retrieved from

  • University of York. (2024). Problems with Recrystallisations: Oiling Out and Super-saturation.[3] Department of Chemistry Teaching Labs. Retrieved from

  • MDPI. (2019). Molecular Structures Polymorphism: The Role of F…F Interactions in Crystal Packing. Crystals Journal. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[3][4] Retrieved from

  • American Chemical Society. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups.[5][6] Crystal Growth & Design.[7] Retrieved from

Sources

Validation & Comparative

HPLC Retention Time & Purity Profiling: 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the HPLC retention behavior, method development, and purity profiling for 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline (CAS 1365272-15-6).

Executive Summary & Compound Profile

This compound is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), structurally related to scaffolds used in Rociletinib (CO-1686) and similar covalent inhibitors. Its unique structure—combining a lipophilic cyclohexyl ring, a basic secondary amine, and electron-withdrawing halogens—presents specific chromatographic challenges, primarily peak tailing and strong hydrophobic retention .

This guide compares the standard C18 (Octadecyl) retention profile against the Phenyl-Hexyl alternative, which offers superior selectivity for fluorinated aromatics.

Physicochemical Profile (Chromatographic Impact)
PropertyValue (Est.)Impact on HPLC Method
Molecular Formula C₁₂H₁₅BrF₂N₂UV Active (Aniline chromophore).
LogP (Lipophilicity) 4.2 – 4.8 High Retention: Requires high organic mobile phase (>60% B).
pKa (Basic N) ~5.5 – 6.5 Peak Shape: Secondary amine causes silanol interaction (tailing) at neutral pH.
Halogens Br (C5), F (C3, C4)Selectivity: Fluorine atoms induce specific dipole interactions exploitable by Phenyl phases.

Protocol A: Standard Reversed-Phase (C18)

The Industry Standard for Routine Purity Checks

This method utilizes a fully porous C18 column with acidic mobile phase to protonate the amine, improving solubility and reducing silanol interactions.

Experimental Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Critical to reduce viscosity and improve mass transfer for the cyclohexyl group).

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.050%Isocratic Hold (Equilibration)
2.050%Injection / Void Volume
12.095%Linear Gradient (Elution of Product)
15.095%Wash (Remove dimers/oligomers)
15.150%Re-equilibration
Performance Metrics
  • Retention Time (Rt): ~9.5 – 10.2 min (System dependent).

  • Tailing Factor (Tf): 1.1 – 1.3 (Acceptable).

  • Resolution (Rs): > 2.0 from precursor 5-Bromo-2,3,4-trifluoroaniline.

Protocol B: Alternative Selectivity (Phenyl-Hexyl)

The "Problem Solver" for Fluorinated Impurities

When separating the target from closely related regioisomers (e.g., fluorine positional isomers) or de-brominated impurities , the C18 phase often fails due to lack of pi-pi selectivity. The Phenyl-Hexyl phase engages in pi-pi interactions with the electron-deficient fluorinated ring.

Experimental Conditions
  • Column: Waters XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Note: High pH keeps the amine neutral (unprotonated), maximizing hydrophobic retention and utilizing the hybrid particle's stability.

  • Mobile Phase B: Methanol (MeOH) – Promotes pi-pi interactions better than ACN.

Comparison: C18 vs. Phenyl-Hexyl
FeatureProtocol A (C18 / Acidic) Protocol B (Phenyl-Hexyl / Basic)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + Pi-Pi Interaction
Retention Time Moderate (~10 min)High (~12-14 min)
Selectivity (α) Driven by hydrophobicity (LogP)Driven by aromatic substitution pattern
Peak Shape Good (Protonated amine)Excellent (Neutral amine, no silanol effect)
Best For Routine QC, crude purity checkSeparating isomers, final product release

Synthesis & Impurity Workflow (Visualization)

The following diagram illustrates the synthesis pathway and the critical separation points where HPLC monitoring is required.

G Start Starting Material (5-Bromo-2,3,4-trifluoroaniline) Reaction Nucleophilic Aromatic Substitution (SnAr) Start->Reaction Reagent Reagent (Cyclohexylamine) Reagent->Reaction Crude Crude Mixture Reaction->Crude HPLC HPLC Purification (Protocol A or B) Crude->HPLC Injection Product Target Product (5-Bromo-2-(N-cyclohexylamino)- 3,4-difluoroaniline) HPLC->Product Main Peak (Rt ~10 min) Impurity1 Impurity A (Unreacted SM) HPLC->Impurity1 Early Eluting (Rt ~4-5 min) Impurity2 Impurity B (Bis-cyclohexyl adduct) HPLC->Impurity2 Late Eluting (Rt ~14 min)

Figure 1: HPLC separation logic for the synthesis of the target intermediate. The method must resolve the polar starting material (Impurity A) and the highly lipophilic bis-adduct (Impurity B).

Troubleshooting & Optimization Guide

Issue 1: Retention Time Drift
  • Cause: The cyclohexyl group acts as a "hydrophobic anchor." Small changes in % Organic (e.g., 1% error in pumping) cause large Rt shifts.

  • Solution: Use pre-mixed mobile phases (e.g., 90% ACN isocratic line) rather than on-line mixing for critical assays.

Issue 2: Peak Tailing (Tf > 1.5)
  • Cause: Interaction between the secondary amine (N-H) and residual silanols on the silica support.

  • Solution:

    • Add Modifier: Increase Formic Acid to 0.2% or add 5 mM Ammonium Formate.

    • Switch Column: Use a "Charged Surface Hybrid" (CSH) column (e.g., Waters CSH C18) which electrostatically repels the protonated amine.

Issue 3: "Ghost" Peaks
  • Cause: Carryover of the highly lipophilic product from the injector needle or rotor seal.

  • Solution: Implement a dual needle wash :

    • Wash 1: 50:50 MeOH:Water.

    • Wash 2: 100% Isopropanol (Strong solvent for cyclohexyl derivatives).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463879 (5-Bromo-2-(cyclohexylamino)-3,4-difluoroaniline). Retrieved from [Link]

  • Walter, A. O., et al. (2013). Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance. Cancer Discovery. (Reference for CO-1686/Rociletinib chemistry context). [Link]

  • Waters Corporation. HPLC Method Development Guide for Pharmaceutical Impurities: Strategies for Basic Compounds.[Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Chemical Shifts of 3,4-Difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an invaluable tool. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the array of fluorinated synthons, 3,4-difluoroaniline serves as a versatile building block for a multitude of biologically active compounds. Understanding the subtle electronic changes within these molecules is paramount, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical technique for this purpose.

This guide provides an in-depth exploration of the 19F NMR chemical shifts of 3,4-difluoroaniline derivatives. We will delve into the experimental workflow for acquiring high-quality 19F NMR data, present a comparative analysis of reported chemical shifts, and dissect the underlying principles that govern these spectroscopic signatures. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to leverage 19F NMR for the unambiguous characterization and rational design of novel 3,4-difluoroaniline-based therapeutics.

The Power of 19F NMR in Characterizing Fluorinated Molecules

Fluorine-19 is an ideal nucleus for NMR spectroscopy, possessing a nuclear spin of 1/2 and a natural abundance of 100%.[1][2] Its high gyromagnetic ratio results in a strong NMR signal, making it a highly sensitive probe of the local molecular environment.[1][2] The chemical shift range of 19F is significantly wider than that of 1H NMR, spanning over 400 ppm, which minimizes signal overlap and enhances spectral resolution, even in complex molecules.[1][3]

The 19F chemical shift is exquisitely sensitive to changes in the electronic environment.[4] This sensitivity makes it a powerful tool for detecting subtle modifications to a molecule, such as the introduction of different substituents. In the context of 3,4-difluoroaniline derivatives, the two fluorine atoms on the aromatic ring act as sensitive reporters on the electronic effects of substituents, providing valuable insights into the electron-donating or electron-withdrawing nature of these groups.

Experimental Protocol for Acquiring 19F NMR Spectra

The following is a generalized, step-by-step protocol for obtaining high-quality 19F NMR spectra of 3,4-difluoroaniline derivatives. The specific parameters may require optimization based on the instrument and the properties of the compound being analyzed.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3,4-difluoroaniline derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[3]

    • Ensure the sample is fully dissolved to avoid line broadening. Sonication may be used to aid dissolution.

  • Instrument Setup and Referencing:

    • The 19F NMR spectra are typically acquired on a high-field NMR spectrometer.

    • The chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane), which is assigned a chemical shift of 0 ppm.[5][6] Due to the environmental concerns associated with CFCl₃, alternative secondary standards may be used, and the data corrected accordingly.

  • Data Acquisition:

    • A standard single-pulse experiment is usually sufficient for acquiring a 1D 19F NMR spectrum.

    • Key acquisition parameters to consider include:

      • Pulse Width: Calibrate the 90° pulse width for the 19F channel.

      • Spectral Width: Set a wide spectral width (e.g., -200 to -100 ppm) to ensure all fluorine signals are captured. The typical range for aryl fluorides is between +80 to +170 ppm relative to CFCl3, though negative values are commonly used in modern literature.[4][5]

      • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

      • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.[1]

      • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • For enhanced sensitivity and resolution, proton decoupling (¹H-decoupling) is often employed to remove ¹H-¹⁹F couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the appropriate standard.

    • Integrate the signals to determine the relative number of fluorine atoms.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup & Referencing dissolve->setup acquire Data Acquisition (1D 19F, 1H-decoupled) setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration reference->integrate analysis Spectral Analysis integrate->analysis Final Spectrum

Caption: Experimental workflow for acquiring 19F NMR spectra.

Comparative Analysis of 19F NMR Chemical Shifts

The 19F NMR chemical shifts of the two fluorine atoms in 3,4-difluoroaniline derivatives are sensitive to the electronic nature of substituents on the aniline nitrogen and the aromatic ring. The following table summarizes the reported 19F NMR chemical shifts for 3,4-difluoroaniline and some of its derivatives.

Compound NameSubstituent at N-1Other SubstituentsF-3 Chemical Shift (ppm)F-4 Chemical Shift (ppm)Solvent
3,4-Difluoroaniline-H--142.5-155.6Not Specified
3,4-Difluoroacetanilide-C(O)CH₃--141.4-146.5Not Specified
3-Fluoro-4-hydroxyaniline-H4-OH-140.1-Not Specified

Interpretation of Chemical Shift Trends: The Influence of Substituent Effects

The electronic effects of substituents play a crucial role in determining the 19F NMR chemical shifts. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups will deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups will shield the nuclei, leading to an upfield shift (more negative ppm values).

  • Resonance Effects: These are transmitted through the pi-system of the aromatic ring. Electron-donating groups that can participate in resonance (e.g., -NH₂, -OH) will increase the electron density at the ortho and para positions, leading to increased shielding (upfield shift). Conversely, electron-withdrawing groups that can delocalize electron density from the ring will decrease the electron density, resulting in deshielding (downfield shift).

In the case of 3,4-difluoroaniline derivatives, the substituent on the aniline nitrogen will primarily influence the electron density of the entire aromatic ring through both inductive and resonance effects.

Analysis of the Data:

  • 3,4-Difluoroaniline vs. 3,4-Difluoroacetanilide: The acetyl group (-C(O)CH₃) in 3,4-difluoroacetanilide is electron-withdrawing compared to the amino group (-NH₂) in 3,4-difluoroaniline. This withdrawal of electron density from the aromatic ring leads to a deshielding of both fluorine atoms, resulting in a downfield shift for both F-3 (from -142.5 to -141.4 ppm) and F-4 (from -155.6 to -146.5 ppm). The more pronounced shift for F-4 is consistent with the resonance effect of the amide group, which has a greater impact on the para position.

  • 3,4-Difluoroaniline vs. 3-Fluoro-4-hydroxyaniline: The replacement of the fluorine at the 4-position with a hydroxyl group (-OH) in 3-fluoro-4-hydroxyaniline introduces a strong electron-donating group. This leads to a significant deshielding of the remaining fluorine at the 3-position (from -142.5 to -140.1 ppm). This might seem counterintuitive, as electron-donating groups typically cause upfield shifts. However, the interplay of inductive and resonance effects, as well as potential hydrogen bonding, can lead to complex chemical shift changes.

Logical Relationship of Substituent Effects on Chemical Shifts

substituent_effects cluster_effects Electronic Effects cluster_shielding Effect on Fluorine Nuclei cluster_shift 19F NMR Chemical Shift substituent Substituent on 3,4-Difluoroaniline edg Electron-Donating Group (EDG) ewg Electron-Withdrawing Group (EWG) shielding Increased Shielding edg->shielding deshielding Decreased Shielding ewg->deshielding upfield Upfield Shift (more negative ppm) shielding->upfield downfield Downfield Shift (less negative ppm) deshielding->downfield

Caption: Relationship between substituent electronic effects and 19F NMR chemical shifts.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the 19F NMR chemical shifts of 3,4-difluoroaniline derivatives, emphasizing the experimental protocols and the fundamental principles governing these spectroscopic properties. The high sensitivity of 19F NMR to the local electronic environment makes it an indispensable tool for the characterization of these important pharmaceutical building blocks.

While the presented data offers a glimpse into the substituent effects on the 19F NMR chemical shifts, a more extensive and systematic collection of data for a wider range of 3,4-difluoroaniline derivatives is needed to build a robust predictive model. Future work should focus on synthesizing and analyzing a diverse library of these compounds to create a comprehensive database of 19F NMR chemical shifts. This would further empower medicinal chemists to make more informed decisions in the design and synthesis of novel fluorinated drug candidates.

References

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved February 20, 2026, from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Nuclear Magnetic Resonance Spectra of Fluoroanilines. The Journal of Chemical Physics, 46(9), 327–338.
  • Chem.info. (n.d.). 19Flourine NMR. Retrieved February 20, 2026, from [Link]

  • Washington University School of Medicine. (n.d.). Fluorine Shifts Database. Retrieved February 20, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 20, 2026, from [Link]

  • Isan, V., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
  • Stare, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(20), 5896–5905.
  • McClinton, M. A. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 5, 1–11.
  • SlideShare. (2015, July 12). Nmr spectroscopy of fluorine 19.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Retrieved February 20, 2026, from [Link]

  • Leung, E., & Gerritz, S. W. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929.
  • Wood, J., et al. (2025).

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A Senior Application Scientist's Comparative Guide to the Purity Verification of 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of building blocks is not merely a quality metric; it is the foundation of a product's safety, efficacy, and reproducibility. 5-Bromo-2-(N-cyclohexylamino)-3,4-difluoroaniline (CAS No. 1365272-15-6, Molecular Formula: C₁₂H₁₅BrF₂N₂) is a highly functionalized aniline derivative, a structural motif of significant interest in the synthesis of bioactive molecules. Its complex structure, featuring bromine and fluorine halogens, a secondary amine, and an aniline core, presents a unique analytical challenge. Ensuring its purity requires a multi-faceted approach, as no single technique can unveil the complete impurity profile.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity verification of this compound. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, empowering researchers to design robust, self-validating analytical workflows.

Understanding the Challenge: Anticipating Potential Impurities

A robust analytical strategy begins with a theoretical understanding of potential impurities, which are often relics of the synthetic pathway. A plausible synthesis for this target molecule involves the nucleophilic aromatic substitution of a poly-halogenated benzene ring with cyclohexylamine.

This process can lead to several classes of impurities:

  • Unreacted Starting Materials: Residual poly-halogenated precursors or excess cyclohexylamine.

  • Positional Isomers: If the substitution is not perfectly regioselective, isomers with the cyclohexylamino group at different positions may form.

  • Byproducts: Compounds arising from side reactions, such as hydrolysis of the fluorinated ring or over-alkylation.

  • Degradation Products: Anilines can be susceptible to oxidation, often leading to colored impurities.[1]

  • Residual Solvents: Solvents used during the reaction and purification steps.

Orthogonal Analytical Approaches: A Comparative Analysis

We will evaluate four cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each provides a unique lens through which to view the sample's purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Expertise & Experience: For non-volatile, UV-active compounds like our target aniline, reversed-phase HPLC is the undisputed workhorse for purity assessment. Its high resolving power makes it ideal for separating the main compound from closely related structural isomers and non-volatile impurities.[1][2] The choice of a C18 stationary phase is a standard starting point for aromatic compounds, offering a good balance of hydrophobic interactions.[3]

Trustworthiness: A well-developed HPLC method provides a self-validating system. Peak purity can be assessed using a Diode Array Detector (DAD) or by coupling the HPLC to a mass spectrometer (LC-MS). A calibration curve generated from a certified reference standard allows for precise and accurate quantification.[4]

Experimental Protocol: HPLC Purity Analysis
  • Standard & Sample Preparation:

    • Reference Standard: Accurately prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Create a series of dilutions (e.g., 0.1, 0.05, 0.01, 0.005 mg/mL) for linearity and sensitivity checks.[3]

    • Sample Preparation: Accurately weigh and dissolve the test sample in methanol to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier is crucial for protonating the aniline and secondary amine, ensuring sharp, symmetrical peak shapes.

    • Gradient: 50% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks.

Data Presentation: HPLC Analysis
Peak No.Retention Time (min)Area %Possible Identity
14.20.08Starting Material Precursor
28.90.15Unknown Impurity
39.5 99.72 This compound
410.10.05Positional Isomer
Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Sample & Reference Standard S2 Dissolve in Methanol (1.0 mg/mL) S1->S2 A1 Inject 5 µL onto C18 Column S2->A1 Transfer to Vial A2 Gradient Elution (ACN/H₂O) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Chromatogram A3->D1 Generate Data D2 Calculate Area % Purity D1->D2 Report Report D2->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Place Sample in Headspace Vial S2 Add DMSO & Seal S1->S2 A1 Heat & Equilibrate (Headspace Sampler) S2->A1 A2 Vapor Injection & Separation (GC) A1->A2 A3 Ionization & Detection (MS) A2->A3 D1 Identify Peaks via Mass Spectral Library A3->D1 D2 Quantify Impurities D1->D2 Report Report D2->Report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing S1 Accurately Weigh Analyte & Standard S2 Dissolve in Deuterated Solvent S1->S2 A1 Transfer to NMR Tube S2->A1 A2 Acquire Spectrum (Long D1 Delay) A1->A2 D1 Process Spectrum (Phase, Baseline) A2->D1 D2 Integrate Signals D1->D2 D3 Calculate Purity D2->D3 Report Report D3->Report EA_Workflow S1 Weigh Sample into Tin Capsule A1 High-Temperature Combustion in O₂ S1->A1 A2 Separation of CO₂, H₂O, N₂ gases A1->A2 A3 Quantification via Detector (TCD) A2->A3 D1 Calculate Elemental % A3->D1 D2 Compare with Theoretical Values D1->D2 Report Report D2->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.